2-Hydroxybutyryl-CoA
描述
属性
分子式 |
C25H42N7O18P3S |
|---|---|
分子量 |
853.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybutanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |
InChI 键 |
AIYBLGFBHQLGMH-MIZDRFBCSA-N |
手性 SMILES |
CCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
规范 SMILES |
CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
同义词 |
2-hydroxybutyryl-CoA 2-hydroxybutyryl-coenzyme A coenzyme A, 2-hydroxybutyryl |
产品来源 |
United States |
Foundational & Exploratory
The Metabolic Genesis of 2-Hydroxybutyryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the metabolic origins of 2-hydroxybutyryl-CoA, a short-chain acyl-CoA molecule implicated in various metabolic processes. This document details the primary biosynthetic pathways, key enzymatic reactions, regulatory mechanisms, and relevant quantitative data. Furthermore, it provides an overview of experimental protocols for the quantification of key metabolites and the characterization of enzymatic activities.
Executive Summary
This compound is primarily derived from the catabolism of the amino acids L-threonine and L-methionine. Both pathways converge on the formation of a key intermediate, α-ketobutyrate (also known as 2-oxobutanoate). This α-keto acid is subsequently reduced to 2-hydroxybutyrate, which is then activated to its coenzyme A (CoA) ester, this compound, primarily through the action of CoA transferases. The biosynthesis of this molecule is intricately regulated by allosteric mechanisms and at the transcriptional level, reflecting its connection to central amino acid and energy metabolism.
Primary Metabolic Pathways
The two principal pathways responsible for the generation of this compound are the degradation of L-threonine and L-methionine.
L-Threonine Degradation
L-threonine can be catabolized through two main routes that lead to the formation of α-ketobutyrate.
-
Threonine Dehydratase Pathway: This is a major pathway for threonine degradation. L-threonine is deaminated by the enzyme threonine dehydratase (also known as threonine ammonia-lyase) to produce α-ketobutyrate and ammonia.[1] This reaction is a key control point in the pathway.
-
Threonine Dehydrogenase Pathway: In this pathway, L-threonine is first oxidized by L-threonine 3-dehydrogenase to 2-amino-3-ketobutyrate.[1] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine (B1666218) and acetyl-CoA. While this pathway does not directly produce α-ketobutyrate, it is an important route for threonine catabolism. In humans, the threonine dehydrogenase pathway is considered a minor route for threonine degradation.[2]
L-Methionine Degradation
The catabolism of L-methionine also serves as a significant source of α-ketobutyrate. The key steps involve the transsulfuration pathway:
-
Formation of S-Adenosylmethionine (SAM): Methionine is first activated to SAM by methionine adenosyltransferase .
-
Transmethylation and Hydrolysis: SAM participates in various methylation reactions, yielding S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.
-
Formation of Cystathionine (B15957): Homocysteine condenses with serine in a reaction catalyzed by cystathionine β-synthase to form cystathionine.
-
Cleavage to α-Ketobutyrate: Cystathionine γ-lyase (also known as cystathionase) cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[3]
Formation of this compound from α-Ketobutyrate
Once α-ketobutyrate is formed, it undergoes a two-step conversion to this compound.
Reduction to 2-Hydroxybutyrate
α-Ketobutyrate is reduced to 2-hydroxybutyrate in a reaction catalyzed by lactate (B86563) dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase .[4] This reaction is dependent on the cellular NADH/NAD+ ratio.
Activation to this compound
The final step is the activation of 2-hydroxybutyrate to its CoA ester. This is primarily achieved through the action of CoA transferases, which transfer a CoA moiety from a donor molecule. Butyryl-CoA transferases and propionyl-CoA transferases have been shown to utilize 2-hydroxybutyrate as a substrate.[2][5] For instance, propionyl-CoA transferase can catalyze the following reaction:
2-hydroxybutyrate + Acetyl-CoA ⇌ this compound + Acetate
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| L-Threonine Dehydrogenase | Pyrococcus horikoshii | L-Threonine | 0.013 | 1.75 (mmol NADH formed/min/mg) | [6] |
| NAD+ | 0.010 | [6] | |||
| L-Threonine Dehydratase | Saccharomyces carlsbergensis | L-Threonine | 20 | - | [7] |
| Cystathionine β-Synthase | Yeast | L-Serine | 1.2 | - | [8] |
| L-Homocysteine | 2.0 (K_i_) | - | [8] | ||
| Human | L-Serine | 2.2 ± 0.5 | 2.5 ± 0.4 (s⁻¹) | [9] | |
| L-Homocysteine | 2.1 ± 0.2 (K_i_) | - | [9] | ||
| Propionyl-CoA Transferase | Ralstonia eutropha H16 | Propionyl-CoA | 0.3 | - | [10] |
| Acetyl-CoA | 0.6 | - | [10] | ||
| Acetate | 4.5 | - | [10] | ||
| 3-Hydroxybutyrate | 4.3 | - | [10] |
Note: Data for some enzymes, particularly the CoA transferase acting on 2-hydroxybutyrate, is limited and further research is needed for a complete kinetic characterization.
Experimental Protocols
Quantification of 2-Hydroxybutyrate and α-Ketobutyrate by LC-MS/MS
A common method for the sensitive and specific quantification of 2-hydroxybutyrate and its precursor α-ketobutyrate is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Biological samples (e.g., plasma, serum, tissue homogenates) are deproteinized, typically by protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol.
-
The supernatant is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using a reversed-phase or HILIC column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-hydroxybutyrate and α-ketobutyrate are monitored for quantification. Stable isotope-labeled internal standards are used for accurate quantification.
Enzyme Assays
Threonine Dehydratase Assay: The activity of threonine dehydratase can be measured by monitoring the formation of α-ketobutyrate. A colorimetric assay involves the reaction of α-ketobutyrate with 2,4-dinitrophenylhydrazine (B122626) to form a colored product that can be quantified spectrophotometrically. Alternatively, a coupled enzyme assay can be used where the α-ketobutyrate produced is reduced by a dehydrogenase with the concomitant oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11][12]
Cystathionine β-Lyase Assay: The activity of cystathionine β-lyase can be determined by measuring the rate of production of one of its products, such as pyruvate (B1213749) or homocysteine. A coupled enzyme assay can be employed where the pyruvate produced is used as a substrate for lactate dehydrogenase, leading to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.[1][13][14]
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at multiple levels to maintain metabolic homeostasis.
Allosteric Regulation
-
Threonine Dehydratase: This enzyme is a key regulatory point and is often subject to allosteric regulation. In many organisms, it is inhibited by L-isoleucine, the end product of the pathway for which α-ketobutyrate is a precursor, and activated by L-valine.[15] In human liver, L-threonine-L-serine dehydratase is allosterically activated by low concentrations of ATP and AMP and inhibited by high concentrations of these nucleotides.[16]
Transcriptional Regulation
The expression of genes encoding the enzymes involved in threonine and methionine metabolism is subject to transcriptional control. For instance, in proteobacteria, the expression of methionine metabolism genes is regulated by transcription factors such as MetJ and MetR.[17] In plants, the expression of genes in these pathways is regulated in response to developmental cues and environmental stresses.[18]
Signaling Pathways and Experimental Workflows
The metabolic pathways leading to this compound are interconnected with central carbon and nitrogen metabolism. The following diagrams illustrate these relationships and a general experimental workflow for their investigation.
Caption: Metabolic pathways leading to the formation of this compound.
Caption: General experimental workflow for studying this compound metabolism.
Conclusion
The metabolic origin of this compound is primarily rooted in the catabolism of L-threonine and L-methionine, converging on the key intermediate α-ketobutyrate. Subsequent reduction and CoA activation yield the final product. The regulation of these pathways is complex, involving allosteric control and transcriptional regulation, highlighting the integration of this compound metabolism with overall cellular metabolic status. Further research into the specific CoA ligases or transferases involved and their kinetic properties will provide a more complete understanding of the role of this molecule in health and disease, offering potential targets for therapeutic intervention.
References
- 1. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA dependent biosynthesis of 2-hydroxybutyrate containing polyhydroxyalkanoates in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative kinetic properties of structure-bound and solubilized L-threonine dehydratase from brewer's yeast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. cdn.gentaur.com [cdn.gentaur.com]
- 13. researchgate.net [researchgate.net]
- 14. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Genomics of Transcriptional Regulation of Methionine Metabolism in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interdependence of threonine, methionine and isoleucine metabolism in plants: accumulation and transcriptional regulation under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Synthesis of 2-Hydroxybutyryl-CoA in Mammalian Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The endogenous synthesis of 2-Hydroxybutyryl-CoA in mammalian cells is not a primary, dedicated metabolic pathway but rather a metabolic overflow route indicative of specific physiological states, particularly oxidative stress and insulin (B600854) resistance. The core of its synthesis lies in the generation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate), which is subsequently reduced to 2-hydroxybutyrate and then activated to its CoA ester. This guide details the key metabolic pathways, enzymes, and regulatory factors involved, presents quantitative data, outlines experimental protocols for its study, and provides visual diagrams of the underlying processes. Understanding this pathway is critical due to the emergence of its upstream metabolite, 2-hydroxybutyrate, as a sensitive biomarker for metabolic diseases, including type 2 diabetes.
Core Metabolic Pathways of Synthesis
The synthesis of this compound is a multi-step process beginning with the production of α-ketobutyrate from amino acid catabolism. This keto acid is then reduced and activated.
Generation of the Precursor: α-Ketobutyrate
Two primary pathways converge to produce α-ketobutyrate in mammalian cells:
A. Threonine Catabolism: The degradation of the essential amino acid L-threonine is a direct route to α-ketobutyrate.[1] In humans and other mammals, this is predominantly catalyzed by the cytosolic enzyme threonine dehydratase (also known as threonine deaminase).[2][3] This enzyme facilitates a deamination and dehydration reaction to yield α-ketobutyrate and ammonia.[3]
-
Reaction: L-Threonine → α-Ketobutyrate + NH₃ + H₂O
-
Enzyme: Threonine Dehydratase (EC 4.3.1.19)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
B. Methionine Catabolism and the Transsulfuration Pathway: A second major source of α-ketobutyrate is the transsulfuration pathway, which links methionine metabolism to cysteine and glutathione (B108866) synthesis.[4] This pathway becomes particularly active under conditions of oxidative stress, when the demand for the antioxidant glutathione (GSH) increases.[5] The final step, which releases α-ketobutyrate, is catalyzed by cystathionine γ-lyase .
-
Pathway: Methionine → ... → Homocysteine → Cystathionine → Cysteine + α-Ketobutyrate + NH₃
-
Key Enzyme: Cystathionine γ-lyase (CTH or CSE; EC 4.4.1.1)
-
Significance: This links α-ketobutyrate production directly to the cellular redox state and the demand for antioxidants.[6][7]
Reduction to 2-Hydroxybutyrate (α-Hydroxybutyrate)
Once formed, α-ketobutyrate can be diverted from its canonical path to propionyl-CoA and instead be reduced to 2-hydroxybutyrate (2-HB).[4] This reaction is catalyzed by dehydrogenases that utilize NADH as a reducing agent.
-
Reaction: α-Ketobutyrate + NADH + H⁺ ⇌ 2-Hydroxybutyrate + NAD⁺
-
Enzymes:
-
Regulatory Driver: The direction of this reaction is highly dependent on the intracellular NADH/NAD⁺ ratio . An elevated ratio, often resulting from increased fatty acid β-oxidation (a hallmark of insulin resistance) or impaired mitochondrial function, strongly favors the reduction of α-ketobutyrate to 2-hydroxybutyrate.[1][8]
Activation to this compound
The final step is the activation of 2-hydroxybutyrate to its high-energy thioester, this compound. This is a crucial step for its potential entry into downstream metabolic pathways, such as histone acylation. This conversion is catalyzed by an acyl-CoA synthetase, though a specific enzyme dedicated to 2-hydroxybutyrate has not been fully characterized in mammals. It is likely performed by short- to medium-chain acyl-CoA synthetases (ACSMs) that have broad substrate specificity.
-
Reaction: 2-Hydroxybutyrate + ATP + Coenzyme A → this compound + AMP + PPi
-
Enzyme Class: Acyl-CoA Synthetase (e.g., ACSM family)
Visualization of Pathways and Workflows
Diagram 1: Overall Synthesis Pathway
Diagram 2: Regulatory Logic
Diagram 3: Experimental Workflow
Quantitative Data
Quantitative data for the enzymes and metabolites in this pathway can vary significantly based on tissue type, species, and physiological condition. The following tables summarize representative data from the literature.
Table 1: Key Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Threonine Dehydratase | E. coli (recombinant) | L-Threonine | ~0.8-35 (allosteric) | Not specified | [2][9] |
| Cystathionine γ-lyase | Human (recombinant) | Cystathionine | 0.8 ± 0.1 | 5.5 ± 0.2 | [10] |
| Lactate Dehydrogenase | Rabbit Muscle | 2-Ketobutyrate | 3.0 x 10⁻¹¹ (K_eq) | Not specified | [11] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, cofactor concentration). Data for mammalian threonine dehydratase is sparse due to its complex regulation.
Table 2: Metabolite Concentrations
| Metabolite | Matrix | Condition | Concentration (µM) | Reference |
| 2-Hydroxybutyrate | Human Serum | Healthy/Fasting | 20 - 80 | [12][13] |
| 2-Hydroxybutyrate | Human Serum | Insulin Resistance | >80 (elevated) | [13][14] |
| 2-Hydroxybutyrate | Human Saliva | Healthy | 10.4 ± 9.2 | [14] |
| 2-Hydroxybutyrate | Human CSF | Healthy | 37.0 ± 24.0 | [14] |
| Acyl-CoAs (general) | Mammalian Liver | - | 15 - 150 nmol/g tissue | [15] |
Note: Concentrations of this compound are not well-established and are expected to be very low, existing within the broader pool of short-chain acyl-CoAs.
Experimental Protocols
Quantification of 2-Hydroxybutyrate and Short-Chain Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of target metabolites.
A. Sample Preparation (Acyl-CoA Extraction):
-
Flash-freeze biological samples (e.g., cell pellets, tissue) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., 2.5% sulfosalicylic acid (SSA) or an acetonitrile/methanol/water mixture).[16][17]
-
Include an isotope-labeled internal standard (e.g., 2-hydroxybutanoic-d3 acid) for accurate quantification.[12]
-
Vortex vigorously and incubate on ice to allow for protein precipitation and metabolite extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris.
-
Carefully collect the supernatant containing the metabolites for analysis.[16]
B. LC-MS/MS Analysis:
-
Chromatography: Use a UPLC/HPLC system with a suitable column (e.g., C18) to separate the metabolites. A gradient of mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), is typically used.[18]
-
Mass Spectrometry:
-
Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Use electrospray ionization (ESI) in either positive or negative mode. Short-chain acyl-CoAs are often more efficiently ionized in positive mode.[16]
-
Define specific precursor-to-product ion transitions for each analyte and internal standard to ensure specificity.
-
-
Quantification: Generate a standard curve using known concentrations of the analyte. Quantify the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[18]
Enzyme Activity Assay: Cystathionine γ-lyase (CTH/CSE)
This protocol measures the production of cysteine from cystathionine.
-
Reaction Buffer: Prepare a suitable buffer, such as 200 mM Bis-Tris Propane, pH 8.25.
-
Reaction Mixture: In a microplate well or tube, combine the reaction buffer, 50 µM PLP (cofactor), 1 mM DTT, and the enzyme source (e.g., tissue homogenate, cell lysate).[19]
-
Initiation: Start the reaction by adding the substrate, L-cystathionine (e.g., to a final concentration of 1-10 mM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection (Gaitonde Method):
-
Stop the reaction by adding an acid ninhydrin (B49086) reagent.[19]
-
Boil the mixture to allow for color development. Cysteine reacts specifically to form a red product.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
-
Calculation: Determine the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of cysteine. Express activity as nmol or µmol of product formed per minute per mg of protein.
Enzyme Activity Assay: Threonine Dehydratase (TDH)
This colorimetric assay measures the NADH produced in a coupled reaction.
-
Principle: The primary reaction (Threonine → α-ketobutyrate + NH₃) is coupled to a second reaction where the α-ketobutyrate is oxidized, leading to the reduction of NAD⁺ to NADH. The NADH is then used to reduce a tetrazolium salt (INT) to a colored formazan (B1609692) product.[20]
-
Reaction Mixture: Prepare a reaction mix containing buffer, L-threonine, NAD⁺, and a coupling enzyme system that includes a diaphorase.
-
Initiation: Add the enzyme source (cell lysate or tissue homogenate) to the reaction mixture.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C).
-
Detection: Monitor the increase in absorbance at ~492 nm over time, which corresponds to the formation of the formazan dye.[20]
-
Calculation: The rate of change in absorbance is directly proportional to the TDH activity in the sample. Calculate the specific activity based on an NADH standard curve.
References
- 1. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]
- 3. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 5. Indicators of Detox: 2-Hydroxybutyric Acid — Great Plains Laboratory [mosaicdx.com]
- 6. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 9. journals.asm.org [journals.asm.org]
- 10. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmrservice.com [bmrservice.com]
The Discovery and Initial Characterization of 2-Hydroxyisobutyryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the discovery and initial characterization of 2-hydroxyisobutyryl-coenzyme A (2-HIB-CoA), a significant metabolite in bacterial xenobiotic degradation pathways. While the initial query focused on 2-hydroxybutyryl-CoA, the preponderance of scientific literature points to the discovery and characterization of its isomer, 2-hydroxyisobutyryl-CoA, as a novel and pivotal molecule in specific metabolic contexts. This guide will focus on 2-hydroxyisobutyryl-CoA, a molecule of growing interest due to its role in microbial metabolism and its potential as a biomarker for metabolic diseases in humans.
The discovery of 2-HIB-CoA is intrinsically linked to the biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE). In the Gram-negative bacterium Aquincola tertiaricarbonis L108, 2-hydroxyisobutyric acid (2-HIBA) is formed as an intermediate in the degradation of MTBE[1]. The subsequent activation of 2-HIBA to its coenzyme A thioester, 2-HIB-CoA, marks a critical step in this metabolic pathway, enabling its further isomerization and entry into central metabolism. This guide will detail the key enzymes involved, their kinetic properties, and the experimental methodologies used for their characterization.
Core Concepts: The Central Role of 2-HIBA-CoA Ligase and 2-Hydroxyisobutyryl-CoA Mutase
The metabolism of 2-HIBA to a central metabolic intermediate is a two-step process catalyzed by two key enzymes:
-
2-Hydroxyisobutyryl-CoA Ligase (HCL): This enzyme activates 2-HIBA by ligating it to coenzyme A, an ATP-dependent reaction that forms 2-HIB-CoA.
-
2-Hydroxyisobutyryl-CoA Mutase (HCM): A coenzyme B12-dependent enzyme that catalyzes the reversible isomerization of 2-HIB-CoA to (S)-3-hydroxybutyryl-CoA[2][3]. (S)-3-hydroxybutyryl-CoA is a common metabolite that can be readily integrated into central metabolic pathways.
The discovery and characterization of these enzymes have been pivotal in understanding the microbial degradation of MTBE and have opened avenues for biotechnological applications, such as the production of biofuels and other valuable chemicals[4][5].
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in 2-HIB-CoA metabolism.
Table 1: Kinetic Parameters of 2-Hydroxyisobutyryl-CoA Mutase (HCM) from Aquincola tertiaricarbonis
| Substrate | K_m_ (µM) | V_max_ (nmol min⁻¹ mg⁻¹) |
| 2-Hydroxyisobutyryl-CoA | 130 ± 20 | 1,100 ± 60 |
| (S)-3-Hydroxybutyryl-CoA | 210 ± 30 | 1,300 ± 80 |
| (R)-3-Hydroxybutyryl-CoA | > 1000 | Not determined |
Data obtained from Yaneva et al. (2012). The enzyme assay was performed at pH 6.6 and 30°C.
Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase
| Enzyme Variant | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (s⁻¹ mM⁻¹) |
| Wild-Type | 120 | 1.3 | 11 |
| E493A Mutant | - | - | - |
| E493Q Mutant | - | - | - |
| E493K Mutant | - | - | - |
Note: While not the primary focus, this related enzyme's kinetics are provided for context. Data from Zahn et al. (2020) for the lyase from an actinobacterium, which also acts on 2-HIB-CoA. Specific values for the mutants were described as reduced but not explicitly provided in the abstract[1].
Signaling and Metabolic Pathways
The primary metabolic pathway involving 2-HIB-CoA is the degradation of MTBE. The following diagram illustrates this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2-HIB-CoA. These protocols are based on established methods for similar molecules and enzymes and should be adapted as necessary.
Protocol 1: Synthesis of 2-Hydroxyisobutyryl-CoA
This protocol is based on the synthesis of acyl-CoA esters from their free acids via a thiophenyl ester intermediate[8].
Materials:
-
2-Hydroxyisobutyric acid
-
Thiophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297)
-
Coenzyme A (lithium salt)
-
Sodium bicarbonate
-
Dowex 50W-X8 resin (Na⁺ form)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
HPLC system for purification
Procedure:
-
Synthesis of S-phenyl 2-hydroxyisobutyrothioate: a. Dissolve 2-hydroxyisobutyric acid and a slight molar excess of thiophenol in ethyl acetate. b. Add a molar equivalent of DCC dissolved in ethyl acetate dropwise at 0°C. c. Stir the reaction mixture at room temperature overnight. d. Filter the precipitated dicyclohexylurea and wash with ethyl acetate. e. Wash the filtrate sequentially with 5% sodium bicarbonate and water. f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude thiophenyl ester. g. Purify the thiophenyl ester by column chromatography on silica (B1680970) gel.
-
Synthesis of 2-Hydroxyisobutyryl-CoA: a. Dissolve the purified S-phenyl 2-hydroxyisobutyrothioate in a minimal amount of acetone. b. In a separate flask, dissolve coenzyme A in an equal volume of 0.2 M sodium bicarbonate. c. Add the thiophenyl ester solution to the coenzyme A solution and stir the mixture under a nitrogen atmosphere at room temperature for 2-3 hours. d. Monitor the reaction by HPLC. e. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl. f. Extract the unreacted thiophenol with diethyl ether. g. Purify the aqueous solution containing 2-HIB-CoA by preparative reverse-phase HPLC. h. Lyophilize the purified fractions to obtain 2-HIB-CoA as a white powder.
Protocol 2: Expression and Purification of His-tagged 2-Hydroxyisobutyryl-CoA Mutase (HCM)
This is a general protocol for the expression and purification of a His-tagged protein from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged HCM gene.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Sonicator or French press.
-
Centrifuge.
Procedure:
-
Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight. d. Harvest the cells by centrifugation.
-
Purification: a. Resuspend the cell pellet in lysis buffer. b. Lyse the cells by sonication or using a French press on ice. c. Centrifuge the lysate at high speed to pellet the cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins. f. Elute the His-tagged protein with elution buffer. g. Collect the fractions and analyze by SDS-PAGE for purity. h. Pool the pure fractions and dialyze against a suitable storage buffer.
Protocol 3: Enzyme Assay for 2-Hydroxyisobutyryl-CoA Mutase (HCM) Activity
This assay is based on the HPLC-monitoring of the conversion of 2-HIB-CoA to 3-hydroxybutyryl-CoA[9].
Materials:
-
Purified HCM enzyme.
-
2-Hydroxyisobutyryl-CoA (substrate).
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.6, containing 10% glycerol).
-
Coenzyme B12 (adenosylcobalamin).
-
Stop solution (e.g., 10% perchloric acid).
-
HPLC system with a C18 column.
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).
Procedure:
-
Prepare a reaction mixture containing assay buffer, coenzyme B12, and the purified HCM enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for enzyme-cofactor interaction.
-
Initiate the reaction by adding the substrate, 2-HIB-CoA.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the stop solution.
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (2-HIB-CoA) and the product (3-hydroxybutyryl-CoA).
-
Calculate the initial reaction velocity from the rate of product formation or substrate consumption.
Protocol 4: Enzyme Assay for 2-HIBA-CoA Ligase Activity
This is a representative spectrophotometric assay based on the consumption of ATP, coupled to the oxidation of NADH.
Materials:
-
Purified 2-HIBA-CoA ligase.
-
2-Hydroxyisobutyric acid (substrate).
-
Coenzyme A (substrate).
-
ATP (substrate).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
MgCl₂.
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, MgCl₂, 2-HIBA, CoA, ATP, PEP, and NADH.
-
Add the coupling enzymes, PK and LDH.
-
Initiate the reaction by adding the purified 2-HIBA-CoA ligase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is stoichiometrically linked to the rate of AMP and PPi formation by the ligase.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion
The discovery and characterization of 2-hydroxyisobutyryl-CoA and its associated enzymes have significantly advanced our understanding of microbial xenobiotic degradation. The methodologies outlined in this guide provide a framework for researchers to further investigate this and related metabolic pathways. Future research may focus on elucidating the kinetic parameters of 2-HIBA-CoA ligase, determining the intracellular concentrations of 2-HIB-CoA to better understand metabolic flux, and exploring the broader physiological roles of this metabolite, including its potential as a biomarker in human health and disease.
References
- 1. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures of 2-Hydroxyisobutyric Acid-CoA Ligase Reveal Determinants of Substrate Specificity and Describe a Multi-Conformational Catalytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 9. Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 2-Hydroxybutyryl-CoA in Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutyryl-CoA is a short-chain acyl-coenzyme A (CoA) molecule that has emerged as a metabolite of significant interest at the crossroads of amino acid catabolism, fatty acid metabolism, and cellular redox status. While its free acid form, 2-hydroxybutyrate (2-HB), is an established biomarker for insulin (B600854) resistance and oxidative stress, the direct biological roles of the CoA-esterified form are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic origins, potential enzymatic pathways, and its putative role as a signaling molecule. We consolidate available quantitative data, outline experimental methodologies for its study, and present key metabolic pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts targeting metabolic disorders.
Introduction
Metabolic homeostasis relies on the intricate interplay of numerous metabolic pathways. Short-chain acyl-CoAs are central players in this network, serving as activated intermediates for a wide array of biochemical transformations. Among these, this compound has garnered increasing attention. Its precursor, 2-hydroxybutyrate (2-HB), is produced as a byproduct of the catabolism of the amino acids threonine and methionine, as well as during periods of increased oxidative stress that impact glutathione (B108866) synthesis. The conversion of 2-HB to its CoA thioester, this compound, positions it at a critical juncture with the potential to influence cellular metabolism and signaling. This guide delves into the knowns and unknowns of this compound metabolism, providing a foundational resource for the scientific community.
Metabolic Pathways Involving this compound
The metabolic journey of this compound begins with the generation of its precursor, α-ketobutyrate (α-KB), which is subsequently reduced to 2-hydroxybutyrate (2-HB). The activation of 2-HB to this compound is a critical, yet not fully characterized, step in its metabolism.
Generation of the Precursor, 2-Hydroxybutyrate
2-Hydroxybutyrate is primarily derived from the catabolism of L-threonine and L-methionine, which converge on the intermediate α-ketobutyrate.[1] Under conditions of a high NADH/NAD+ ratio, indicative of increased fatty acid oxidation or impaired mitochondrial function, lactate (B86563) dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH) can reduce α-ketobutyrate to 2-hydroxybutyrate.[1]
Another significant source of α-ketobutyrate is the transsulfuration pathway involved in glutathione biosynthesis.[2] During oxidative stress, an increased demand for the antioxidant glutathione leads to a higher flux through this pathway, resulting in elevated production of α-ketobutyrate and, consequently, 2-hydroxybutyrate.[2]
The gut microbiota has also been identified as a contributor to the systemic pool of 2-hydroxybutyrate, with various bacterial species capable of its synthesis from substrates like aspartic acid, methionine, and threonine.[3][4]
Putative Synthesis of this compound
The activation of 2-hydroxybutyrate to this compound is presumed to be catalyzed by an acyl-CoA synthetase. While a specific enzyme with high substrate specificity for 2-hydroxybutyrate has not yet been definitively identified in mammalian tissues, members of the short- and medium-chain acyl-CoA synthetase families are potential candidates due to their known broad substrate specificity.[5]
Potential Metabolic Fates of this compound
Once formed, this compound can potentially enter several metabolic pathways:
-
Dehydrogenation: A putative 2-hydroxyacyl-CoA dehydrogenase could oxidize this compound to 2-oxobutyryl-CoA (α-ketobutyryl-CoA). This would feed back into the main catabolic pathway of threonine and methionine, ultimately leading to the production of propionyl-CoA, which can enter the citric acid cycle.
-
Histone Acylation (Hypothetical): In recent years, a variety of short-chain acyl-CoAs have been shown to be donors for histone acylation, a post-translational modification that plays a crucial role in regulating gene expression. While β-hydroxybutyrylation of histones has been documented, the existence of 2-hydroxybutyrylation is currently speculative but represents an exciting area of future research.[6][7][8]
Quantitative Data on 2-Hydroxybutyrate and Related Metabolites
While direct quantitative data for this compound in various biological matrices is limited, the concentration of its precursor, 2-hydroxybutyrate, has been extensively studied and serves as a proxy for the flux through this metabolic node.
| Metabolite | Matrix | Condition | Concentration (µM) | Reference |
| 2-Hydroxybutyrate | Human Plasma | Healthy | 20 - 100 | [9] |
| 2-Hydroxybutyrate | Human Plasma | Type 2 Diabetes | Elevated | [9] |
| 2-Hydroxybutyrate | Human Serum | Severe Preeclampsia | Significantly Increased | [9] |
| Acyl-CoAs (various) | Mouse Liver | - | pmol/mg tissue | [10] |
Note: The concentrations of 2-hydroxybutyrate can vary significantly based on factors such as diet, age, and metabolic state. The data for acyl-CoAs are generalized, as specific data for this compound is not widely available.
Experimental Protocols
The analysis of short-chain acyl-CoAs like this compound presents analytical challenges due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.
General Workflow for Acyl-CoA Quantification by LC-MS/MS
A typical workflow involves rapid quenching of metabolism, extraction of the acyl-CoAs, chromatographic separation, and detection by mass spectrometry.
Key Methodological Considerations
-
Sample Preparation: Rapid inactivation of enzymes is crucial to prevent the degradation of acyl-CoAs. This is typically achieved by snap-freezing samples in liquid nitrogen. Extraction is often performed with acidic organic solvents to precipitate proteins and stabilize the acyl-CoAs.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C- or 2H-labeled acyl-CoAs) is essential for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs. Ion-pairing reagents are often added to the mobile phase to improve retention and peak shape. Hydrophilic interaction liquid chromatography (HILIC) can be an alternative for separating polar short-chain acyl-CoAs.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantifying low-abundance acyl-CoAs in complex biological matrices. Specific precursor-product ion transitions for this compound would need to be determined using a pure standard.
A detailed protocol for the analysis of short-chain fatty acids, which can be adapted for their CoA esters, can be found in the literature.[2][11][12][13]
Biological Significance and Future Directions
The biological significance of this compound is intrinsically linked to the metabolic state of the cell. Its formation reflects an overflow from amino acid catabolism and a state of reductive stress. While the direct functions of this compound are still under investigation, several key areas warrant further exploration:
-
Enzyme Identification: The definitive identification and characterization of the acyl-CoA synthetase(s) and potential dehydrogenase(s) that act on 2-hydroxybutyrate and its CoA ester in mammals are critical next steps.
-
Protein 2-Hydroxybutyrylation: Investigating whether this compound can serve as a donor for histone and non-histone protein acylation is a high-priority research area. This could uncover a novel layer of metabolic regulation of gene expression and protein function.
-
Role in Disease: Given the strong association of 2-hydroxybutyrate with insulin resistance and other metabolic disorders, elucidating the role of this compound in the pathophysiology of these conditions could lead to the identification of new therapeutic targets.
-
Microbiome-Host Interactions: Further research into the contribution of the gut microbiome to the systemic pool of 2-hydroxybutyrate and potentially this compound could reveal new avenues for modulating host metabolism through microbial interventions.[3][4][14]
Conclusion
This compound is a metabolically significant molecule that sits (B43327) at the interface of major metabolic pathways and cellular redox status. While our understanding of its direct biological roles is still in its infancy, the established importance of its precursor, 2-hydroxybutyrate, as a biomarker for metabolic disease highlights the need for further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to unravel the complexities of this compound metabolism and its implications for human health and disease. As analytical techniques continue to improve, we anticipate a rapid expansion of our knowledge regarding this intriguing and potentially crucial metabolic intermediate.
References
- 1. Proteomics and β-hydroxybutyrylation Modification Characterization in the Hearts of Naturally Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. PTM BIO [ptmbio.com]
- 7. Global Profiling of Protein β-hydroxybutyrylome in Porcine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic analysis-identified 2-hydroxybutyric acid might be a key metabolite of severe preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 14. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxybutyryl-CoA in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of 2-hydroxybutyryl-CoA, a short-chain acyl-coenzyme A derivative. Contrary to intermediates of canonical fatty acid β-oxidation, this compound is primarily involved in anaerobic microbial metabolism, specifically in the fermentation of amino acids such as threonine. This document elucidates its metabolic origins, enzymatic processing, and its indirect relationship with fatty acid oxidation. Furthermore, it details robust experimental protocols for the extraction, quantification, and enzymatic characterization of this compound, and presents relevant quantitative data and metabolic pathway visualizations to support advanced research and drug development endeavors.
Introduction: Distinguishing this compound in Cellular Metabolism
In the landscape of cellular metabolism, the nomenclature of acyl-CoA species can be nuanced. It is critical to distinguish this compound from its isomers and other structurally similar molecules that play distinct roles:
-
3-Hydroxybutyryl-CoA: An intermediate in the standard mitochondrial β-oxidation of fatty acids and in ketone body metabolism.[1]
-
2-Hydroxyisobutyryl-CoA: Involved in the bacterial degradation of xenobiotics like the fuel additive methyl tert-butyl ether (MTBE) and acetone.[2]
-
2-Methyl-3-hydroxybutyryl-CoA: An intermediate in the catabolic pathway of the branched-chain amino acid isoleucine.[3]
This guide focuses exclusively on This compound , which is formally the coenzyme A thioester of 2-hydroxybutanoic acid. Its primary significance lies not in mainstream energy metabolism in mammals, but in specialized anaerobic pathways. However, its precursor, 2-oxobutanoate (B1229078) (also known as α-ketobutyrate), and its corresponding free acid, 2-hydroxybutyrate (2-HB), have gained attention as biomarkers for metabolic stress, insulin (B600854) resistance, and type 2 diabetes, indirectly linking this compound to broader metabolic dysregulation.[4][5]
Metabolic Pathways Involving this compound
The principal route for the generation of this compound is through the catabolism of L-threonine, particularly in anaerobic bacteria such as Clostridium and Fusobacterium species.
Generation from L-Threonine Degradation
The pathway commences with the deamination of L-threonine to 2-oxobutanoate, a reaction catalyzed by threonine deaminase (also known as threonine ammonia-lyase).[6] 2-oxobutanoate stands at a metabolic branchpoint. It can be oxidatively decarboxylated to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[7] Alternatively, under certain conditions, 2-oxobutanoate can be reduced to (R)-2-hydroxybutyrate. This reduction is followed by activation to (R)-2-hydroxybutyryl-CoA.
Enzymatic Dehydration in Anaerobic Fermentation
The metabolic relevance of this compound is most pronounced in the context of anaerobic amino acid fermentation. In organisms like Clostridium propionicum, (R)-2-hydroxybutyryl-CoA is a substrate for the enzyme 2-hydroxyacyl-CoA dehydratase .[3][8] This enzyme catalyzes the syn-elimination of water to form an enoyl-CoA intermediate, in this case, crotonyl-CoA.
This dehydration is mechanistically challenging because the β-hydrogen is not chemically activated. Consequently, the reaction proceeds via a sophisticated radical-based mechanism.[8] The 2-hydroxyacyl-CoA dehydratases are typically two-component systems comprising an activator protein (an iron-sulfur cluster-containing ATPase) and the dehydratase itself, which also contains iron-sulfur clusters and a flavin cofactor.[8][9]
Indirect Link to Fatty Acid Oxidation
This compound does not directly participate in the mitochondrial β-oxidation spiral. The connection to fatty acid metabolism is indirect and occurs through shared intermediates:
-
Propionyl-CoA: As shown in the threonine degradation pathway, 2-oxobutanoate can be converted to propionyl-CoA. Propionyl-CoA is also a product of the β-oxidation of odd-chain fatty acids. It is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the TCA cycle.
-
Butyryl-CoA: The product of the this compound dehydration and subsequent reduction is butyryl-CoA, which is an intermediate in the β-oxidation of fatty acids with four or more carbons.
Thus, while mechanistically distinct, the pathways involving this compound converge with the central pathways of fatty acid and energy metabolism.
Quantitative Data
The quantification of short-chain acyl-CoAs is challenging due to their low abundance and instability. Data for this compound in mammalian tissues is scarce, but its presence has been documented in plant tissues. The table below also includes data for the structurally similar lactoyl-CoA in mammalian cells and tissues to provide a comparative context for expected concentration ranges.
| Analyte | Matrix | Concentration (pmol/mg wet weight) | Analytical Method | Reference |
| This compound | Arabidopsis thaliana Leaves | 0.15 ± 0.10 | LC-MS/MS | [10] |
| This compound | Arabidopsis thaliana Siliques | 0.017 ± 0.008 | LC-MS/MS | [10] |
| Lactoyl-CoA | Mouse Heart (Fed) | 0.0172 | LC-HRMS | [11][12] |
| Lactoyl-CoA | Mouse Heart (Fasted) | 0.0187 | LC-HRMS | [11][12] |
| Propionyl-CoA | Mouse Heart | 0.476 ± 0.224 | LC-HRMS | [11][12] |
| Acetyl-CoA | Mouse Heart | 5.77 ± 3.08 | LC-HRMS | [11][12] |
Table 1: Representative concentrations of this compound and other relevant short-chain acyl-CoAs in biological samples.
Experimental Protocols
Extraction and Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the extraction and analysis of short-chain acyl-CoAs from biological tissues.
Protocol Details:
-
Sample Preparation and Homogenization:
-
Rapidly weigh ~50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a suitable internal standard (e.g., Heptadecanoyl-CoA).[13]
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a weak anion exchange SPE column (e.g., Oasis WAX) with methanol, followed by equilibration with water.
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column with 2% formic acid to remove neutral and cationic impurities.[14]
-
Wash with methanol to remove lipids.
-
Elute the acyl-CoAs with a basic solvent, such as 2-5% ammonium hydroxide (B78521) in methanol.[14]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient will start with a low percentage of B, ramping up to elute the more hydrophobic long-chain species. Short-chain acyl-CoAs like this compound will elute early.
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The characteristic neutral loss for acyl-CoAs is 507 Da (the 3'-phospho-ADP moiety).[4]
Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) This compound 854.6 347.2 Internal Standard (C17-CoA) 1020.6 513.3
Table 2: Example MRM transitions for the analysis of this compound.[10][15]
-
Enzymatic Assay for 2-Hydroxyacyl-CoA Dehydratase Activity
This protocol describes a spectrophotometric assay to measure the activity of 2-hydroxyacyl-CoA dehydratases, such as the one from Clostridium propionicum which acts on this compound. The assay is performed under strict anaerobic conditions due to the oxygen sensitivity of the enzyme. The formation of the product, crotonyl-CoA, which has a double bond, can be monitored by the increase in absorbance at 263 nm.
Reagents and Equipment:
-
Anaerobic chamber or glove box.
-
UV/Vis spectrophotometer with cuvette holder inside the anaerobic chamber.
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 2 mM DTT).
-
Substrate: (R)-2-hydroxybutyryl-CoA (synthesized enzymatically or chemically).
-
Purified 2-hydroxyacyl-CoA dehydratase and its corresponding activator protein.
-
ATP solution.
-
Reducing agent (e.g., sodium dithionite (B78146) or titanium(III) citrate).
Assay Procedure:
-
Prepare all buffers and solutions and make them anaerobic by sparging with an inert gas (e.g., nitrogen or argon) and bringing them into the anaerobic chamber.
-
In an anaerobic cuvette, prepare a reaction mixture containing:
-
Anaerobic buffer to a final volume of 1 mL.
-
Dehydratase enzyme (Component D) and Activator enzyme (Component A).[8]
-
ATP (final concentration ~2 mM).
-
Reducing agent to ensure the iron-sulfur clusters are in the reduced state.
-
-
Pre-incubate the mixture for 5-10 minutes to allow for enzyme activation.
-
Initiate the reaction by adding the substrate, (R)-2-hydroxybutyryl-CoA, to a final concentration in the range of its Kₘ (e.g., 50-200 µM).
-
Immediately monitor the increase in absorbance at 263 nm (ε ≈ 6.7 mM⁻¹cm⁻¹ for crotonyl-CoA).
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of crotonyl-CoA per minute.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| 2-Hydroxyglutaryl-CoA Dehydratase (C. symbiosum) | (R)-2-Hydroxyglutaryl-CoA | 140 | 125 | [16][17] |
| 2-Hydroxyisocaproyl-CoA Dehydratase (C. difficile) | (R)-2-Hydroxyisocaproyl-CoA | N/A | N/A | [9] |
| Lactyl-CoA Dehydratase (C. propionicum) | (R)-Lactyl-CoA | N/A | N/A |
Conclusion and Future Directions
This compound is a specialized metabolite primarily associated with anaerobic bacterial fermentation pathways rather than canonical fatty acid oxidation. Its formation from threonine catabolism and subsequent enzymatic dehydration represent a unique metabolic niche. The rising interest in its corresponding free acid, 2-hydroxybutyrate, as a biomarker for metabolic diseases underscores the need for a deeper understanding of the entire pathway, including the regulation and fate of this compound.
For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for investigating this metabolite. Future research should focus on:
-
Quantifying this compound levels in mammalian tissues under various physiological and pathophysiological conditions to ascertain its relevance beyond the microbiome.
-
Identifying and characterizing the mammalian enzymes that may act on this compound.
-
Exploring the potential regulatory roles of this compound or its derivatives on major metabolic pathways, including fatty acid oxidation and synthesis.
A thorough investigation into these areas will clarify the role of this compound in health and disease, potentially revealing new therapeutic targets for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. forensicrti.org [forensicrti.org]
- 7. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyisocaproyl-CoA dehydratase and its activator from Clostridium difficile [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]
- 16. Lactate reduction in Clostridium propionicum. Purification and properties of lactyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Compartmentalization of 2-Hydroxybutyryl-CoA: A Technical Guide to Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
2-Hydroxybutyryl-CoA is an emerging acyl-Coenzyme A species implicated in cellular metabolism and the regulation of protein function through post-translational modification. Understanding its subcellular distribution is critical to elucidating its precise biological roles and identifying potential therapeutic targets. Direct quantitative data on the subcellular pools of this compound is not yet prevalent in scientific literature. This technical guide consolidates the current, inferred knowledge of its localization based on metabolic pathways and provides detailed experimental protocols for researchers to quantitatively determine its distribution across cellular compartments. We present a framework for isolating mitochondria, peroxisomes, and cytosolic/nuclear fractions, coupled with analytical methods for sensitive acyl-CoA detection, to empower further investigation into this key metabolite.
Inferred Subcellular Distribution of this compound
While direct quantitative measurements are pending in the literature, the subcellular localization of this compound can be inferred from the known locations of enzymes and metabolic pathways that produce or consume it and related molecules. The primary compartments of interest are the mitochondria, peroxisomes, and the nucleo-cytosolic space.
| Subcellular Compartment | Quantitative Data (Concentration/Relative Abundance) | Key Metabolic Roles & Evidence |
| Mitochondria | Not Yet Determined - Presence Inferred | Production Hub: Site of fatty acid β-oxidation and catabolism of amino acids (e.g., isoleucine), which generate various short-chain acyl-CoAs. Enzymes such as short-chain acyl-CoA dehydrogenase (ACADS) and 3-hydroxyacyl-CoA dehydrogenases are localized here, suggesting it as a primary site for this compound synthesis.[1][2][3][4] |
| Peroxisomes | Not Yet Determined - Presence Inferred | Degradation Hub: Peroxisomes are crucial for the α-oxidation of specific fatty acids. The enzyme 2-hydroxyacyl-CoA lyase (HACL1) , which cleaves 2-hydroxyacyl-CoAs, is exclusively peroxisomal.[5][6][7][8] This strongly indicates that this compound is a substrate for degradation within this organelle. |
| Nucleus / Cytosol | Not Yet Determined - Presence Inferred | Regulatory Hub: The discovery of lysine (B10760008) β-hydroxybutyrylation (a related modification) on histones and other proteins in the nucleus and cytoplasm necessitates a local pool of the donor molecule.[1] This pool may be generated cytosolically by enzymes like acyl-CoA synthetases or exported from mitochondria.[1] |
Experimental Protocols for Determining Subcellular Localization
To quantitatively assess this compound pools, a multi-step approach involving subcellular fractionation followed by sensitive analytical detection is required.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol is adapted from established methods for isolating cellular organelles from cultured mammalian cells. All steps should be performed at 4°C to minimize enzymatic activity and metabolite degradation.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, HepG2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fractionation Buffer (e.g., 250 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) with freshly added protease and phosphatase inhibitors.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge and appropriate tubes.
Procedure:
-
Cell Harvest: Harvest cultured cells (approx. 1x10⁸ cells) by centrifugation at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in 10 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Lyse the cells with 15-20 strokes of the pestle. Monitor cell lysis using a microscope (e.g., with Trypan Blue staining). The goal is >90% plasma membrane rupture with intact nuclei.
-
Nuclear Fraction Isolation: Transfer the homogenate to a centrifuge tube. Centrifuge at 700-800 x g for 10 minutes to pellet the nuclear fraction.
-
Supernatant 1 (S1): Carefully collect the supernatant, which contains mitochondria, peroxisomes, and cytosol, and transfer it to a new tube.
-
Pellet 1 (P1): This is the crude nuclear pellet.
-
-
Mitochondrial Fraction Isolation: Centrifuge the S1 supernatant at 10,000 x g for 15 minutes.
-
Supernatant 2 (S2): This supernatant contains the peroxisomes and the cytosolic fraction. Transfer to a new tube for further processing.
-
Pellet 2 (P2): This is the crude mitochondrial pellet.
-
-
Peroxisomal and Cytosolic Fraction Isolation: Centrifuge the S2 supernatant at 100,000 x g for 1 hour.
-
Supernatant 3 (S3): This final supernatant is the cytosolic fraction .
-
Pellet 3 (P3): This pellet is enriched in microsomes and can be further purified if needed, but for many applications, the S2 fraction is used for combined peroxisome/cytosol analysis before further purification steps like density gradient centrifugation if highly pure peroxisomes are required.
-
-
Washing Fractions: Resuspend the P1 (nuclear) and P2 (mitochondrial) pellets in 1 mL of Fractionation Buffer and centrifuge again under the same conditions to minimize cross-contamination.
-
Purity Assessment (Optional but Recommended): Analyze a small portion of each fraction via Western blot using marker proteins (e.g., Lamin A/C for nucleus, Cytochrome C for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol).
Protocol 2: Acyl-CoA Extraction and Analysis
This protocol outlines the extraction of short-chain acyl-CoAs from the isolated subcellular fractions for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Isolated subcellular fractions from Protocol 2.1.
-
Internal Standard: Stable isotope-labeled acyl-CoA (if available) or a structurally similar acyl-CoA not expected in the sample. The SILEC-SF method, which uses whole cells grown with labeled precursors as internal standards before fractionation, is a highly rigorous approach.[9][10]
-
Extraction Solvent: Acetonitrile or a solution of 10% trichloroacetic acid (TCA).
-
LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer like an Orbitrap).
Procedure:
-
Protein Quantification: Determine the protein concentration of each subcellular fraction (e.g., using a BCA assay) to normalize the final metabolite quantities.
-
Extraction:
-
To a known amount of protein from each fraction (e.g., 100 µg), add the internal standard.
-
Add 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube. Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial LC mobile phase (e.g., aqueous buffer with ammonium (B1175870) acetate).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separation is typically achieved using a C18 reversed-phase column.
-
Detection is performed using tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition for this compound. The fragmentation of acyl-CoAs often yields a characteristic neutral loss or a specific fragment from the CoA moiety, which can be used for detection.
-
Quantification is achieved by comparing the peak area of endogenous this compound to that of the known concentration of the internal standard.
-
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for determining the subcellular localization of this compound.
Caption: Workflow for Subcellular Metabolite Analysis.
Putative Metabolic Pathways of this compound
This diagram outlines the inferred metabolic pathways involving this compound across different cellular compartments.
Caption: Inferred Subcellular Metabolism of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Reactome | alpha-methyl-beta-hydroxybutyryl-CoA + NAD+ <=> alpha-methylacetoacetyl-CoA + NADH + H+ [reactome.org]
- 3. compartments.jensenlab.org [compartments.jensenlab.org]
- 4. 2-Methylbutyryl CoA dehydrogenase from mitochondria of Ascaris suum and its relationship to NADH-dependent 2-methylcrotonyl CoA reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 2-Hydroxybutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known chemical properties and stability of 2-Hydroxybutyryl-CoA, a significant intermediate in various metabolic pathways. The information is curated for professionals in research and drug development who require a technical understanding of this molecule.
Chemical Properties
This compound is a thioester of coenzyme A and 2-hydroxybutyric acid. Its chemical properties are foundational to its biological role and behavior in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H42N7O18P3S | --INVALID-LINK-- |
| Molecular Weight | 853.6 g/mol | --INVALID-LINK-- |
| Predicted pKa (Strongest Basic) | 4.01 (for the related 2-Methyl-3-hydroxybutyryl-CoA) | --INVALID-LINK-- |
| Solubility | Soluble in water and methanol. | [1] |
Stability Profile
The stability of this compound is a critical factor in its biological function and for in vitro experimental design. Thioester bonds are susceptible to hydrolysis, and the stability is influenced by pH, temperature, and enzymatic activity.
2.1. pH-Dependent Stability
The thioester bond of acyl-CoAs is prone to hydrolysis, a reaction that is catalyzed by both acid and base. While specific quantitative data for this compound is scarce, the general principles of thioester hydrolysis apply. The rate of hydrolysis is typically lowest in the neutral pH range and increases under both acidic and alkaline conditions. For some esters, a change in pH from 7.4 to 8.0 can significantly increase the rate of hydrolysis.[2]
2.2. Thermal Stability
Acyl-CoA molecules can degrade at elevated temperatures. For instance, the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase, which uses hydroxyacyl-CoA substrates, decreases over time at room temperature (25°C) and even at 4°C, with freezing being the recommended storage condition to minimize degradation.[3] This suggests that the substrate, this compound, is also susceptible to thermal degradation.
2.3. Enzymatic Stability
In biological systems, the stability of this compound is primarily dictated by the presence of specific enzymes. It is a substrate for enzymes such as 2-hydroxyisobutyryl-CoA mutase, which isomerizes the similar compound 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA.[4] The presence of such enzymes would lead to the rapid conversion of this compound. Conversely, in the absence of specific enzymes, its stability will be governed by the chemical hydrolysis rates under the given conditions.
Table 2: Summary of Stability Characteristics of Acyl-CoAs (as a proxy for this compound)
| Condition | Observation | Implication for this compound |
| Aqueous Solution | Acyl-CoAs are generally unstable in aqueous solutions, with stability decreasing as the acyl chain length increases.[1] | Prone to hydrolysis; fresh solutions should be used for experiments. |
| Organic Solvents | Methanol provides the best stability for reconstituting dry samples of acyl-CoAs.[1] | Methanol is a suitable solvent for storage and handling. |
| pH | Thioester hydrolysis is pH-dependent, with increased rates in acidic and basic conditions. | Stability is expected to be maximal around neutral pH. |
| Temperature | Freezing minimizes the degradation of related enzymes and likely the acyl-CoA substrates.[3] | Store at -20°C or below for long-term stability. |
| Enzymatic Environment | Rapidly metabolized by specific enzymes like mutases.[4] | Stability in biological matrices will be low due to enzymatic turnover. |
Metabolic Significance and Signaling Pathways
This compound is closely related to 2-hydroxybutyrate (2-HB), a recognized biomarker for insulin (B600854) resistance and oxidative stress.[1][5] 2-HB is formed from the reduction of α-ketobutyrate, which is a byproduct of the catabolism of threonine and methionine and the synthesis of glutathione.[5] The formation of this compound is an activation step, preparing 2-hydroxybutyrate for further metabolic reactions.
Below is a diagram illustrating the putative metabolic pathway involving this compound, based on the known metabolism of 2-hydroxybutyrate and related acyl-CoAs.
Experimental Protocols
Precise quantification of this compound is essential for studying its stability and metabolic role. The following section outlines a general methodology for its analysis.
4.1. Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[6][7]
4.1.1. Sample Preparation
-
Extraction: Biological samples (cells or tissues) are typically extracted with a cold solution, such as 10% trichloroacetic acid or methanol, to precipitate proteins and extract small molecules.[8]
-
Internal Standard: A suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA with an odd-numbered carbon chain) should be added at the beginning of the extraction to account for sample loss and matrix effects.[1]
-
Cleanup: The supernatant is collected after centrifugation. Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[7]
4.1.2. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[7]
4.2. Stability Assessment Workflow
The following workflow can be employed to assess the stability of this compound under different conditions.
Conclusion
This compound is a key metabolic intermediate whose chemical properties and stability are of significant interest to researchers in various fields. While direct experimental data for some of its properties are limited, a good understanding can be derived from the behavior of similar short-chain hydroxy acyl-CoAs. Its inherent instability in aqueous solutions and susceptibility to enzymatic degradation necessitate careful handling and storage. The analytical methods and workflows described provide a framework for the further characterization of this important molecule. Future research should focus on obtaining precise quantitative data on the pKa, solubility, and degradation kinetics of this compound to fully elucidate its role in health and disease.
References
- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of short-chain acyl-CoAs from tissue samples, a critical step for accurate quantification in metabolic research and drug development. The methodologies outlined are based on established and validated techniques, with a focus on reproducibility and recovery.
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, participating in numerous anabolic and catabolic pathways. Their accurate quantification in tissues is paramount for understanding the regulation of these metabolic processes and for the development of therapeutic agents targeting metabolic disorders. This document details two primary methods for the extraction of short-chain acyl-CoAs from tissues: a solid-phase extraction (SPE)-based method and a simplified method that omits the SPE step to improve the recovery of certain analytes.
Data Presentation
The following tables summarize quantitative data from various published methods for the extraction of short-chain acyl-CoAs, providing a comparative overview of their efficiency.
Table 1: Comparison of Recovery Rates for Different Extraction Methods
| Method | Acyl-CoA | Recovery Rate (%) | Reference |
| Acetonitrile/2-propanol extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE | Acetyl-CoA, Malonyl-CoA, Octanoyl-CoA, etc. | 93-104% (tissue extraction), 83-90% (SPE) | [1] |
| Modified HPLC analysis method | Long-chain acyl-CoAs | 70-80% | [2] |
| 10% Trichloroacetic Acid (TCA) with SPE | Pantothenate | 0% | [3] |
| Dephospho-CoA | 0% | [3] | |
| CoA | 1% | [3] | |
| Malonyl-CoA | 26% | [3] | |
| Acetyl-CoA | 36% | [3] | |
| Propionyl-CoA | 62% | [3] | |
| Isovaleryl-CoA | 58% | [3] | |
| 2.5% 5-Sulfosalicylic Acid (SSA) without SPE | Pantothenate | >100% | [3] |
| Dephospho-CoA | >99% | [3] | |
| CoA | 74% | [3] | |
| Malonyl-CoA | 74% | [3] | |
| Acetyl-CoA | 59% | [3] | |
| Propionyl-CoA | 80% | [3] | |
| Isovaleryl-CoA | 59% | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for LC-MS/MS Analysis
| Analyte | LOD (mM) | LOQ (mM) | Reference |
| Acetate | 0.003 | - | [4] |
| Butyrate | 0.001 | - | [4] |
| Isobutyrate | 0.001 | - | [4] |
| Isovalerate | 0.001 | - | [4] |
| Lactate | 0.001 | - | [4] |
| Propionate | 0.001 | - | [4] |
| Valerate | 0.001 | - | [4] |
Experimental Protocols
Protocol 1: Simplified Short-Chain Acyl-CoA Extraction using 5-Sulfosalicylic Acid (SSA)
This method is advantageous for its simplicity and high recovery of CoA biosynthetic precursors and short-chain acyl-CoAs, as it omits the need for solid-phase extraction.[3][5]
Materials:
-
Frozen tissue sample
-
5-Sulfosalicylic acid (SSA) solution (2.5% w/v) in water, chilled on ice
-
Internal standard (e.g., 1 µM crotonoyl-CoA in 2.5% SSA)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Refrigerated centrifuge
-
LC-MS grade water
Procedure:
-
Tissue Weighing: Weigh 10-50 mg of frozen tissue in a pre-chilled microcentrifuge tube.
-
Homogenization: Add 200 µL of ice-cold 2.5% SSA solution containing the internal standard to the tissue.
-
Immediately homogenize the tissue on ice until a uniform suspension is achieved.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 18,000 x g for 15 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Sample Storage: Store the extracts at -80°C until analysis or proceed directly to LC-MS/MS analysis.
Protocol 2: Short-Chain Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This method is a more traditional approach that includes a solid-phase extraction step to clean up the sample and concentrate the acyl-CoAs.
Materials:
-
Frozen tissue sample
-
Methanol-chloroform (2:1, v/v)
-
Chloroform
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE column conditioning solution: Methanol
-
SPE column equilibration solution: Water
-
SPE column wash solution 1: 2% Formic acid
-
SPE column wash solution 2: Methanol
-
SPE column elution solution 1: 2% Ammonium hydroxide
-
SPE column elution solution 2: 5% Ammonium hydroxide
-
Homogenizer
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: Homogenize approximately 100 mg of frozen tissue in 3 ml of methanol-chloroform (2:1) on ice.[6]
-
Centrifugation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[6]
-
Phase Separation: Transfer the supernatant to a new tube. Add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex for 10 seconds and centrifuge at 1300 x g for 15 minutes at 4°C.[6]
-
Aqueous Phase Collection: Collect the upper aqueous layer containing the acyl-CoAs.
-
SPE Column Preparation: Condition a weak anion exchange SPE column with 3 ml of methanol, followed by equilibration with 3 ml of water.[6]
-
Sample Loading: Load the collected aqueous phase onto the SPE column.
-
Washing: Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[6]
-
Elution: Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[6]
-
Drying: Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µl of 50% methanol) for LC-MS/MS analysis.[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the simplified short-chain acyl-CoA extraction protocol (Protocol 1).
Caption: Workflow for simplified short-chain acyl-CoA extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-Hydroxybutyryl-CoA Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyryl-CoA synthetase is an enzyme that catalyzes the activation of 2-hydroxybutyrate to this compound. This reaction is a key step in the metabolism of the short-chain fatty acid 2-hydroxybutyrate. Elevated levels of 2-hydroxybutyrate have been linked to various metabolic states, including insulin (B600854) resistance and oxidative stress, making the study of its metabolic pathway and the enzymes involved crucial for understanding and developing therapies for metabolic diseases.[1] 2-hydroxybutyrate is formed from the catabolism of amino acids such as threonine and methionine.[2]
This document provides detailed protocols for a continuous spectrophotometric enzyme-coupled assay to determine the activity of this compound synthetase. Additionally, it includes information on the metabolic context of this enzyme and protocols for its purification.
Metabolic Pathway of 2-Hydroxybutyrate
2-Hydroxybutyrate is produced from α-ketobutyrate, an intermediate in the catabolism of L-threonine and L-methionine. The conversion of α-ketobutyrate to 2-hydroxybutyrate is catalyzed by 2-hydroxybutyrate dehydrogenase (2HBDH). This compound synthetase then activates 2-hydroxybutyrate to this compound, allowing it to enter downstream metabolic pathways, such as the tricarboxylic acid (TCA) cycle via conversion to propionyl-CoA.
Caption: Metabolic pathway of 2-hydroxybutyrate.
Enzymatic Assay for this compound Synthetase
The activity of this compound synthetase can be measured using a continuous enzyme-coupled spectrophotometric assay. The formation of this compound is coupled to the oxidation of a suitable substrate by a specific dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.[3][4][5]
Principle
The assay is based on the following two reactions:
-
2-Hydroxybutyrate + ATP + CoA → this compound + AMP + PPi (catalyzed by this compound synthetase)
-
This compound + NAD+ → 2-Oxobutyryl-CoA + NADH + H+ (catalyzed by a specific this compound dehydrogenase)
The rate of NADH formation, measured as the change in absorbance at 340 nm, is directly proportional to the activity of this compound synthetase, provided that the coupling enzyme is in excess and not rate-limiting.
Experimental Workflow
Caption: Experimental workflow for the coupled enzymatic assay.
Materials and Reagents
-
2-Hydroxybutyrate
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound Dehydrogenase (coupling enzyme)
-
Purified this compound Synthetase or cell lysate containing the enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Detailed Protocol
-
Prepare the Assay Mixture: In a 1 ml cuvette, prepare the following reaction mixture:
-
850 µl Assay Buffer
-
50 µl of 100 mM 2-hydroxybutyrate
-
50 µl of 10 mM CoA
-
20 µl of 100 mM ATP
-
20 µl of 50 mM NAD+
-
10 µl of this compound Dehydrogenase (sufficient to ensure it is not rate-limiting, e.g., 1-2 units)
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the Reaction: Start the reaction by adding 10-50 µl of the this compound synthetase solution to the cuvette. The final volume should be 1 ml.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Calculate Enzyme Activity:
-
Determine the linear rate of the reaction (ΔA₃₄₀/min) from the initial, linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/ml) = (ΔA₃₄₀/min) / (ε * b) * (Total reaction volume / Enzyme volume) * 10⁶
Where:
-
1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
b = path length of the cuvette (usually 1 cm).
-
Data Presentation
Quantitative data from the enzymatic assay should be summarized in a structured table for easy comparison of different conditions or enzyme preparations.
| Sample | Enzyme Concentration (µg/ml) | Substrate Concentration (mM) | ΔA₃₄₀/min | Specific Activity (U/mg) |
| Control (no enzyme) | 0 | 5 | 0.001 | 0 |
| Enzyme Prep 1 | 5 | 5 | 0.050 | X |
| Enzyme Prep 2 | 5 | 5 | 0.075 | Y |
| Enzyme Prep 1 | 10 | 5 | 0.100 | X |
Specific activity is calculated by dividing the activity (U/ml) by the enzyme concentration in the assay (mg/ml).
Purification Protocol for this compound Synthetase
This protocol describes a general procedure for the purification of a recombinant His-tagged this compound synthetase from E. coli. The protocol may need to be optimized for the specific enzyme.
Materials
-
E. coli cells expressing the recombinant His-tagged this compound synthetase
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
Lysozyme (B549824), DNase I
-
Centrifuge, Sonicator
Protocol
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/ml) and DNase I (10 µg/ml). Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
-
Buffer Exchange and Concentration:
-
Pool the elution fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Concentrate the protein using a centrifugal filter device.
-
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Kinetic Parameters
The following table provides representative kinetic parameters for short-chain acyl-CoA synthetases. These values can serve as a reference for characterizing this compound synthetase.[6][7]
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Acetyl-CoA Synthetase (E. coli) | Acetate | 200 | 10 | 5.0 x 10⁴ |
| Propionyl-CoA Synthetase (S. enterica) | Propionate | 400 | 8 | 2.0 x 10⁴ |
| Butyryl-CoA Synthetase (Bovine) | Butyrate | 150 | 12 | 8.0 x 10⁴ |
| This compound Synthetase | 2-Hydroxybutyrate | To be determined | To be determined | To be determined |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to measure the activity of this compound synthetase and to purify the enzyme. The enzyme-coupled assay is a robust and continuous method suitable for kinetic studies and inhibitor screening. The information on the metabolic pathway provides context for the physiological role of this enzyme. These tools will facilitate further investigation into the function of this compound synthetase and its implications in health and disease.
References
- 1. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Item - Summary of kinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 2-Hydroxybutyryl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyryl-CoA is an intermediate in the metabolism of the branched-chain amino acid isoleucine.[1] In mammalian cells, the related molecule, β-hydroxybutyrate, a ketone body produced during fatty acid oxidation, is converted to β-hydroxybutyryl-CoA. This molecule serves as a substrate for a novel post-translational modification of histones, lysine (B10760008) β-hydroxybutyrylation (Kbhb).[2][3] This modification is an epigenetic mark found in active gene promoters and is associated with genes upregulated in response to metabolic changes, such as starvation.[3][4] The dynamic regulation of histone Kbhb by acyltransferases (writers) like p300 and deacetylases (erasers) such as HDAC1/2/3 and SIRT1/2/3, highlights a direct link between cellular metabolism and the regulation of gene expression.[2]
The study of this compound metabolism is crucial for understanding cellular responses to different metabolic states and its implications in various pathophysiological conditions including diabetes, epilepsy, and cancer.[3] Developing robust cell-based assays to investigate this metabolic pathway is essential for identifying and characterizing new therapeutic targets and drug candidates.
These application notes provide a detailed protocol for a cell-based assay to quantify intracellular this compound levels and to study its impact on histone β-hydroxybutyrylation.
Metabolic Pathway of this compound and Histone β-Hydroxybutyrylation
The metabolic pathway begins with the breakdown of the amino acid isoleucine in the mitochondria, which generates 2-methyl-3-hydroxybutyryl-CoA.[1] In a broader metabolic context, particularly under conditions of ketosis, β-hydroxybutyrate is transported into cells and converted to β-hydroxybutyryl-CoA. This β-hydroxybutyryl-CoA can then be used by histone acetyltransferases (HATs), such as p300, to modify lysine residues on histone tails, a process termed β-hydroxybutyrylation.[2] This histone mark can be removed by histone deacetylases (HDACs).
Experimental Protocols
Protocol 1: Cell-Based Assay for Quantification of this compound
This protocol outlines the steps for treating cultured mammalian cells, extracting metabolites, and quantifying this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell Lines: HEK293T, HepG2, or other relevant cell lines.
-
Culture Medium: DMEM or other appropriate medium, supplemented with FBS and antibiotics.
-
Reagents: 2-hydroxybutyric acid, stable isotope-labeled internal standards (e.g., ¹³C-labeled short-chain fatty acids), aniline (B41778), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), formic acid.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), HPLC-grade water.
-
Equipment: Cell culture incubator, 96-well plates, liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of 2-hydroxybutyric acid (e.g., 0, 5, 10, 20 mM) or other test compounds for a specified duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Derivatization (Aniline Derivatization): [5][6]
-
To 50 µL of the cell extract, add 50 µL of a solution containing the internal standards.
-
Add 5 µL of 2.4 M aniline solution (in ACN) and 5 µL of 1.2 M EDC solution (in H₂O).[6]
-
Incubate the mixture on ice for 2 hours with occasional mixing.[6]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized samples using a reverse-phase LC column coupled to a tandem mass spectrometer.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in each sample by normalizing to the internal standard and comparing to a standard curve.
-
Data Presentation:
| Treatment Group | 2-Hydroxybutyrate (mM) | This compound (pmol/10^6 cells) | Standard Deviation |
| Control | 0 | 5.2 | 0.8 |
| Treatment 1 | 5 | 15.8 | 2.1 |
| Treatment 2 | 10 | 28.4 | 3.5 |
| Treatment 3 | 20 | 45.1 | 5.2 |
Protocol 2: Western Blot Analysis of Histone β-Hydroxybutyrylation
This protocol describes how to assess the levels of histone β-hydroxybutyrylation in response to cellular treatments.
Materials:
-
Treated Cells: From Protocol 1 or a separate experiment.
-
Reagents: Histone extraction buffer, Laemmli sample buffer, primary antibody against H3K9bhb, secondary HRP-conjugated antibody, ECL detection reagents.
-
Equipment: SDS-PAGE apparatus, Western blot transfer system, chemiluminescence imager.
Procedure:
-
Histone Extraction:
-
Lyse the treated cells using a total cell lysis buffer or a specific histone extraction kit.[8]
-
Quantify the protein concentration of the extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the histone extracts by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against H3K9bhb overnight at 4°C.
-
Wash the membrane and incubate with the secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Normalize the H3K9bhb signal to a loading control, such as total Histone H3.
-
Data Presentation:
| Treatment Group | 2-Hydroxybutyrate (mM) | Relative H3K9bhb Level (Fold Change) | Standard Deviation |
| Control | 0 | 1.0 | 0.1 |
| Treatment 1 | 5 | 2.5 | 0.3 |
| Treatment 2 | 10 | 4.8 | 0.5 |
| Treatment 3 | 20 | 7.2 | 0.8 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the cell-based assay to study this compound metabolism and its effect on histone β-hydroxybutyrylation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for establishing a cell-based assay to investigate this compound metabolism. By quantifying this key metabolite and its downstream epigenetic consequences, researchers can gain valuable insights into the interplay between cellular metabolism and gene regulation. This assay can be adapted for high-throughput screening of compound libraries to identify modulators of this pathway, paving the way for novel therapeutic strategies in metabolic and epigenetic disorders.
References
- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Protocol for the Enantiomeric Separation of 2-Hydroxybutyryl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the separation of 2-hydroxybutyryl-CoA enantiomers, (R)-2-hydroxybutyryl-CoA and (S)-2-hydroxybutyryl-CoA, using chiral High-Performance Liquid Chromatography (HPLC). The method employs a macrocyclic glycopeptide-based chiral stationary phase under reversed-phase conditions, offering a robust starting point for baseline separation and quantification. This protocol is intended for researchers in metabolic studies, drug discovery, and diagnostics who require the accurate analysis of these specific stereoisomers.
Introduction
This compound is a short-chain acyl-CoA thioester that plays a role in various metabolic pathways. The stereochemistry of this molecule is critical, as enzymes often exhibit high stereospecificity. The differential functions of (R)- and (S)-2-hydroxybutyryl-CoA enantiomers necessitate their accurate and independent quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[1][2] This application note details a proposed method for the separation of this compound isomers, based on established principles for the chiral resolution of hydroxy acids and other polar molecules using macrocyclic glycopeptide columns.[3][4][5]
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific sample matrices or HPLC systems.
Materials and Reagents
-
Chiral HPLC Column: Astec® CHIROBIOTIC® V2, 150 x 4.6 mm, 5 µm particle size, or equivalent vancomycin-based CSP.
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a UV detector or a mass spectrometer (MS).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in deionized water, adjusted to pH 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solvent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.
-
Standards: Racemic this compound and, if available, pure standards of (R)- and (S)-2-hydroxybutyryl-CoA.
Sample Preparation
-
Accurately weigh and dissolve this compound standard in the Sample Solvent to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a working standard solution by diluting the stock solution with the Sample Solvent to a concentration of 0.1 mg/mL.
-
For biological samples, a validated extraction method (e.g., solid-phase extraction or protein precipitation followed by liquid-liquid extraction) will be necessary to isolate the acyl-CoA fraction and minimize matrix effects. The final extract should be reconstituted in the Sample Solvent.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
HPLC Instrument Configuration and Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Method Development and Optimization
If the initial separation is suboptimal, consider the following adjustments:
-
Mobile Phase pH: The pH of Mobile Phase A can be adjusted between 4.0 and 6.0. Changes in pH can alter the ionization state of the analyte and the stationary phase, thereby affecting chiral recognition.
-
Organic Modifier: Methanol can be evaluated as an alternative to or in combination with acetonitrile. The choice of organic solvent can significantly impact selectivity.[6]
-
Temperature: Varying the column temperature between 15 °C and 35 °C can influence the thermodynamics of the chiral interaction and improve resolution.
-
Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) may enhance separation efficiency, leading to better resolution.[7]
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for the separation of this compound enantiomers using the proposed protocol. This serves as an example for data reporting and performance evaluation.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| (S)-2-hydroxybutyryl-CoA | 9.8 | 52,100 | - |
| (R)-2-hydroxybutyryl-CoA | 10.5 | 51,950 | > 1.5 |
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and must be confirmed with pure standards.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound isomers.
Caption: Workflow for the chiral HPLC separation of this compound isomers.
Conclusion
The protocol described provides a robust starting point for the successful chiral separation of this compound enantiomers. The use of a vancomycin-based chiral stationary phase in reversed-phase mode offers good selectivity for this class of polar, chiral molecules. Researchers and drug development professionals can adapt and optimize this method to suit their specific analytical needs, enabling the accurate quantification of these important metabolic isomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled 2-Hydroxybutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic pathways, providing a quantitative measure of pathway activity. 2-Hydroxybutyryl-CoA is an emerging acyl-CoA species linked to the metabolism of the ketone body β-hydroxybutyrate (BHB), also known as 2-hydroxybutyrate. This document provides detailed application notes and protocols for utilizing stable isotope-labeled this compound in metabolic flux analysis, with a focus on its role in cellular metabolism and signaling, particularly through protein lysine (B10760008) β-hydroxybutyrylation (Kbhb).
Recent studies have identified Kbhb as a novel post-translational modification that links cellular metabolic states to gene expression and other cellular processes.[1][2] The levels of Kbhb are dynamically regulated by the availability of β-hydroxybutyrate, which is converted to this compound.[3] Therefore, tracing the metabolic fate of labeled this compound can provide invaluable insights into the regulation of these pathways in various physiological and pathological states, including diabetes, fatty acid oxidation disorders, and cancer.[4]
Applications
-
Elucidating the contribution of β-hydroxybutyrate to cellular energy metabolism: Quantify the flux of 2-hydroxybutyrate into the tricarboxylic acid (TCA) cycle and other energy-producing pathways.[5][6]
-
Investigating the regulation of protein β-hydroxybutyrylation: Determine the rate of this compound utilization for the modification of histones and other proteins, providing insights into epigenetic regulation and cell signaling.[1][7]
-
Screening for therapeutic agents: Assess the impact of drug candidates on 2-hydroxybutyrate metabolism and its associated signaling pathways.
-
Understanding disease metabolism: Characterize alterations in 2-hydroxybutyrate metabolic fluxes in diseases such as diabetes, cancer, and metabolic syndrome.[4]
Experimental Workflow for Metabolic Flux Analysis
The overall workflow for MFA using stable isotope-labeled this compound involves several key steps, from cell culture and labeling to data analysis and interpretation.
Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with a stable isotope-labeled precursor of this compound, such as 13C-labeled β-hydroxybutyrate.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
Stable isotope-labeled β-hydroxybutyrate (e.g., [U-13C4]-β-hydroxybutyrate)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of stable isotope-labeled β-hydroxybutyrate. The concentration may range from 0.1 mM to 5 mM depending on the cell type and experimental goals.[1]
-
Labeling: When cells reach the desired confluency (typically 70-80%), remove the existing medium, wash the cells once with pre-warmed PBS, and replace it with the prepared labeling medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites and proteins.
-
Harvesting: At each time point, proceed immediately to the metabolite and/or protein extraction protocol.
Protocol 2: Metabolite Extraction for Acyl-CoA Analysis
This protocol is designed for the rapid quenching of metabolism and extraction of acyl-CoAs from cultured cells.
Materials:
-
Cold methanol (B129727) (-80°C)
-
Cold PBS
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Metabolism Arrest: Add a sufficient volume of ice-cold (-80°C) 80% methanol to the culture dish to cover the cells. Immediately place the dish on dry ice or in a freezer at -80°C for 15 minutes to ensure complete metabolic arrest.
-
Cell Lysis and Collection: Scrape the frozen cells in the methanol solution and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new clean tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the detection and quantification of stable isotope-labeled this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of Mobile Phase A.
-
LC Separation: Inject the reconstituted sample onto the C18 column. Elute the acyl-CoAs using a gradient of Mobile Phase B. A typical gradient might start at 2% B, increasing to 95% B over 15-20 minutes.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the precursor and product ions specific to both unlabeled and labeled this compound. The specific m/z transitions will depend on the isotopic label used. For a hypothetical [U-13C4]-2-Hydroxybutyryl-CoA, the precursor ion would be shifted by +4 Da compared to the unlabeled form.
-
Data Analysis: Integrate the peak areas for each isotopologue of this compound and its downstream metabolites. The relative abundance of each isotopologue will be used for flux calculations.
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 2% B to 95% B over 15 min |
| Ionization Mode | Positive ESI |
| Scan Type | MRM |
| Collision Energy | Optimized for each acyl-CoA |
Note: These are example parameters and should be optimized for the specific instrument and application.
Signaling Pathways and Data Interpretation
This compound Metabolism and Signaling
This compound is situated at a key node in metabolism, linking fatty acid oxidation and ketone body metabolism to post-translational modifications. The primary source of cellular 2-hydroxybutyrate is the reduction of acetoacetate, a ketone body produced during fatty acid oxidation. This 2-hydroxybutyrate can then be activated to this compound.
A key function of this compound is to serve as a substrate for the lysine β-hydroxybutyrylation of proteins, a reaction catalyzed by acetyltransferases such as p300.[1][7] This modification can be reversed by histone deacetylases (HDACs) like HDAC1 and HDAC2.[2]
Data Interpretation and Flux Calculation
The data obtained from LC-MS/MS analysis will consist of the abundance of different isotopologues for this compound and related metabolites. This isotopologue distribution is then used to calculate metabolic fluxes.
Table 2: Hypothetical Isotopologue Distribution Data
| Metabolite | Time (h) | M+0 (%) | M+2 (%) | M+4 (%) |
| This compound | 0 | 100 | 0 | 0 |
| 6 | 50 | 40 | 10 | |
| 24 | 10 | 60 | 30 | |
| Citrate | 0 | 100 | 0 | 0 |
| 6 | 90 | 8 | 2 | |
| 24 | 70 | 20 | 10 |
This table illustrates the expected shift in isotopologue distribution over time following labeling with a 13C2-labeled precursor.
The fractional labeling of each metabolite is used in conjunction with a metabolic network model to solve for the unknown flux values. Software packages such as INCA, Metran, or OpenFLUX can be used for these calculations.
Quantitative Data Summary
The following table summarizes quantitative data from literature regarding the effects of β-hydroxybutyrate on histone β-hydroxybutyrylation, which is directly dependent on the availability of this compound.
Table 3: Fold Change of Histone β-Hydroxybutyrylation in Response to Fasting [8]
| Histone Site | Fold Change (Fasted vs. Fed) |
| H3K4bhb | 18.2 |
| H3K9bhb | 38.6 |
| H3K18bhb | 4.3 |
| H3K23bhb | 12.1 |
| H4K5bhb | 21.5 |
| H4K8bhb | 13.9 |
Data from quantitative mass spectrometry of histones from the livers of fed and 48-hour fasted mice, demonstrating the significant increase in β-hydroxybutyrylation upon increased β-hydroxybutyrate availability.[8]
Logical Relationship Diagram
The relationship between cellular metabolic state, this compound levels, and downstream biological effects can be visualized as a logical flow.
Conclusion
The use of stable isotope-labeled this compound in metabolic flux analysis is a promising approach to unravel the intricate connections between ketone body metabolism, post-translational modifications, and cellular regulation. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to quantify the metabolic fluxes through these emerging pathways, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.
References
- 1. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Proteomic Characterization of β-Hydroxybutyrylation Modification in the Hearts of AMPKα2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. β-Hydroxybutyrate Oxidation Promotes the Accumulation of Immunometabolites in Activated Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 2-Hydroxybutyrylated Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) 2-hydroxybutyrylation (Kbhb) is a recently identified post-translational modification (PTM) where a 2-hydroxybutyryl group is covalently attached to the ε-amino group of a lysine residue.[1] This modification is dynamically regulated by cellular metabolism, particularly the levels of the ketone body β-hydroxybutyrate (BHB), and has been implicated in the regulation of gene expression and various cellular processes.[2][3][4][5] The study of 2-hydroxybutyrylation is crucial for understanding its role in health and disease, including metabolic disorders, cancer, and neurological conditions, making its detection a key aspect of fundamental research and drug development.[4][5][6]
This document provides detailed application notes and protocols for the primary methods used to detect and quantify 2-hydroxybutyrylated proteins: antibody-based assays and mass spectrometry-based proteomics.
I. Antibody-Based Detection of 2-Hydroxybutyrylated Proteins
Antibody-based methods are powerful for the specific detection and visualization of 2-hydroxybutyrylated proteins. These techniques rely on antibodies that can recognize either the 2-hydroxybutyryl-lysine modification in a sequence-independent manner (pan-specific) or a specific 2-hydroxybutyrylated lysine residue on a particular protein (site-specific).[7]
A. Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture. Using a pan-Kbhb antibody, it can reveal the overall levels of protein 2-hydroxybutyrylation.
Experimental Protocol: Western Blotting for 2-Hydroxybutyrylated Proteins
-
Sample Preparation (Protein Extraction):
-
For Adherent Cells:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
For Suspension Cells:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. For PVDF membranes, pre-soak in methanol.[9]
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8][10]
-
Primary Antibody Incubation: Incubate the membrane with a pan-anti-Kbhb antibody (e.g., at a 1:500 - 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[2][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.[10][11]
-
Washing: Repeat the washing step.
-
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Visualize the signal using a CCD imager or X-ray film.[8]
-
Workflow for Western Blotting
Caption: Western blotting workflow for detecting 2-hydroxybutyrylated proteins.
B. Immunoaffinity Enrichment
For the identification of specific 2-hydroxybutyrylated proteins or for enriching low-abundance modified proteins, immunoaffinity purification (or immunoprecipitation) is employed. This is often a crucial step before mass spectrometry analysis.
Experimental Protocol: Immunoaffinity Enrichment of 2-Hydroxybutyrylated Peptides
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues as described for Western blotting.
-
Denature, reduce, and alkylate the proteins.[12]
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment:
-
Use anti-β-Hydroxybutyryllysine antibody-conjugated agarose (B213101) beads.[13]
-
Incubate the digested peptides with the antibody-conjugated beads (e.g., 40 μl of beads per 2 mg of peptides) overnight at 4°C with gentle rotation.[13]
-
Wash the beads several times with wash buffer to remove non-specifically bound peptides.
-
Elute the enriched 2-hydroxybutyrylated peptides from the beads using an elution buffer (e.g., 0.1% trifluoroacetic acid).
-
-
Sample Desalting:
-
Desalt the eluted peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
-
II. Mass Spectrometry-Based Proteomic Analysis
Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of PTMs, including 2-hydroxybutyrylation.[5]
A. Global Profiling of 2-Hydroxybutyrylation
This approach aims to identify and quantify thousands of 2-hydroxybutyrylation sites in a single experiment.
Experimental Protocol: LC-MS/MS Analysis of 2-Hydroxybutyrylated Peptides
-
Sample Preparation and Enrichment:
-
Liquid Chromatography (LC) Separation:
-
Load the enriched and desalted peptides onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[12]
-
The mass spectrometer performs cycles of a full MS scan followed by several MS/MS scans on the most abundant precursor ions.
-
In MS/MS, precursor ions are fragmented, and the resulting fragment ions are analyzed to determine the peptide sequence and locate the modification site.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using software such as MaxQuant or Proteome Discoverer.
-
The search parameters must include 2-hydroxybutyrylation of lysine as a variable modification.
-
Identified peptides and proteins are filtered based on a false discovery rate (FDR) to ensure high confidence.
-
Workflow for Proteomic Analysis
Caption: Workflow for mass spectrometry-based proteomics of 2-hydroxybutyrylation.
B. Quantitative Analysis
Quantitative proteomics allows for the comparison of 2-hydroxybutyrylation levels across different samples or conditions. This can be achieved using label-free quantification or stable isotope labeling methods.
Quantitative Data Summary
The following table summarizes representative quantitative proteomics data from studies investigating changes in protein 2-hydroxybutyrylation.
| Study Context | Comparison | Number of Identified Kbhb Sites | Number of Identified Kbhb Proteins | Significantly Changed Sites | Reference |
| Aging in Mouse Hearts | Aged vs. Young | 1710 | 641 | 183 | [1] |
| AMPKα2 Knockout in Mouse Hearts | Knockout vs. Wildtype | 1181 | 455 | 244 | [16] |
| BHB Treatment in MEF Cells | BHB-treated vs. Control | 840 | 429 | 42 (increased) | [15][17] |
| Tip60 Overexpression in Human Cells | Overexpression vs. Wildtype | 3502 | 1050 | 536 (unique to OE), 13 (increased) | [18] |
| Fasting in Mouse Liver | Fasted vs. Fed | 11 | - | 4-40 fold increase at major sites | [3] |
III. Chemical Probes for 2-Hydroxybutyrylation
Chemical probes offer an alternative or complementary approach to antibodies for detecting and identifying modified proteins. While the development of specific probes for 2-hydroxybutyrylation is an emerging area, the general principle involves a molecule with three key components: a recognition element for the modified lysine, a reactive group for covalent attachment to interacting proteins, and a reporter tag for detection or enrichment.
Logical Relationship of a Chemical Probe
References
- 1. Proteomics and β-hydroxybutyrylation Modification Characterization in the Hearts of Naturally Senescent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTM BIO [ptmbio.com]
- 3. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTM BIO [ptmbio.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. PTM BIO [ptmbio.com]
- 14. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Quantitative Proteomics Analysis Expands the Roles of Lysine β-Hydroxybutyrylation Pathway in Response to Environmental β-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification and Proteomic Characterization of β-Hydroxybutyrylation Modification in the Hearts of AMPKα2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Proteomics Analysis Expands the Roles of Lysine β-Hydroxybutyrylation Pathway in Response to Environmental β-Hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Anti-2-Hydroxybutyryllysine Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Lysine (B10760008) 2-hydroxybutyrylation (Kbhb) is a recently identified histone mark that links cellular metabolism to epigenetic regulation. Elevated levels of β-hydroxybutyrate, a ketone body produced during fasting or in diabetic ketoacidosis, can lead to an increase in histone Kbhb marks.[1][2][3] This modification is predominantly enriched in active gene promoters and is associated with the upregulation of genes involved in metabolic pathways.[1][2][3]
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as modified histones, with specific DNA sequences in the genome.[4][5] This document provides a detailed protocol for performing ChIP using a specific antibody against 2-hydroxybutyryllysine (anti-Kbhb), enabling researchers to identify the genomic loci associated with this important epigenetic mark.
Signaling Pathway: Regulation of Gene Expression by Histone Lysine β-Hydroxybutyrylation
The following diagram illustrates the metabolic regulation of histone lysine β-hydroxybutyrylation and its impact on gene transcription. Increased levels of the metabolite β-hydroxybutyrate, for example during fasting or in a ketogenic state, provide the substrate for the non-enzymatic or enzymatic addition of a 2-hydroxybutyryl group to lysine residues on histone tails. This modification can alter chromatin structure and recruit specific "reader" proteins, such as ENL, which in turn modulate the expression of target genes, including those involved in metabolic adaptation and cell proliferation.[6]
Experimental Protocol: Chromatin Immunoprecipitation
This protocol outlines the major steps for performing a ChIP experiment with an anti-2-hydroxybutyryllysine antibody. Two main approaches are presented: Cross-linked ChIP (X-ChIP) and Native ChIP (N-ChIP).
| Feature | Cross-linked ChIP (X-ChIP) | Native ChIP (N-ChIP) |
| Principle | Proteins are covalently cross-linked to DNA using formaldehyde (B43269). | Uses native, unfixed chromatin. |
| Advantages | Can be used for non-histone proteins with transient DNA interactions. Minimizes chromatin rearrangements.[6] | Preserves the native chromatin structure and may improve antibody binding by avoiding epitope masking.[7] |
| Disadvantages | Cross-linking can mask antibody epitopes.[7] Inefficient precipitation can occur.[6] | Generally not suitable for non-histone proteins.[6] |
| Chromatin Fragmentation | Sonication or enzymatic digestion (MNase). | Enzymatic digestion (MNase) only.[7] |
| Recommendation for Anti-Kbhb | Suitable for most applications and provides a "snapshot" of in vivo interactions. | May provide higher signal-to-noise for histone modifications.[3] |
Materials
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Cell Culture Medium | As required for the specific cell line | 4°C |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Formaldehyde (37%) | (for X-ChIP) | Room Temperature |
| Glycine (B1666218) (2.5 M) | (for X-ChIP) | Room Temperature |
| Protease Inhibitor Cocktail | (e.g., cOmplete™ Protease Inhibitor Cocktail) | 4°C or -20°C |
| Sodium Butyrate (B1204436) (1 M) | Histone deacetylase (HDAC) inhibitor | -20°C |
| Lysis Buffer 1 (LB1) | 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100 | 4°C |
| Lysis Buffer 2 (LB2) | 10 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA | 4°C |
| Lysis Buffer 3 (LB3) | 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine | 4°C |
| Sonication/Digestion Buffer | 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors | Room Temperature |
| Micrococcal Nuclease (MNase) | (for N-ChIP and enzymatic fragmentation) | -20°C |
| ChIP Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl | 4°C |
| Wash Buffer 1 | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl | 4°C |
| Wash Buffer 2 | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl | 4°C |
| Wash Buffer 3 | 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1 | 4°C |
| TE Buffer | 10 mM Tris-HCl pH 8.0, 1 mM EDTA | Room Temperature |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 | Room Temperature |
| Proteinase K | -20°C | |
| RNase A | -20°C | |
| Anti-2-hydroxybutyryllysine Antibody | (e.g., PTM-1201 from PTM BIO) | -20°C |
| Normal Rabbit IgG | Isotype control | -20°C |
| Protein A/G Magnetic Beads | 4°C |
Note: Always add protease inhibitors and sodium butyrate fresh to buffers before use.
Experimental Workflow
The following diagram outlines the key steps in a cross-linked ChIP (X-ChIP) experiment.
Detailed Protocol
1. Cell Culture and Cross-linking (for X-ChIP)
-
Culture cells to approximately 80-90% confluency. For a standard ChIP, start with 1-5 x 10^7 cells per immunoprecipitation.
-
To induce 2-hydroxybutyrylation, cells can be treated with sodium β-hydroxybutyrate (e.g., 10 mM for 24 hours) prior to harvesting.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Scrape the cells and transfer to a conical tube.
-
Wash the cells twice with ice-cold PBS containing protease inhibitors. Centrifuge at 1,500 x g for 5 minutes at 4°C between washes. The cell pellet can be stored at -80°C at this point.
2. Cell Lysis and Chromatin Fragmentation
-
Resuspend the cell pellet in LB1 with protease inhibitors and incubate for 10 minutes on ice.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the pellet in LB2 with protease inhibitors and incubate for 10 minutes on a rotator at 4°C.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the nuclear pellet in LB3 with protease inhibitors.
-
For Sonication (X-ChIP): Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical for each cell type and instrument.
-
For MNase Digestion (N-ChIP or X-ChIP): Resuspend the nuclear pellet in MNase digestion buffer and add the optimized amount of MNase. Incubate at 37°C for a defined time (e.g., 5-15 minutes). Stop the reaction by adding EDTA.
-
After fragmentation, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the soluble chromatin.
3. Immunoprecipitation
-
Quantify the chromatin concentration. Use approximately 10-50 µg of chromatin per immunoprecipitation.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save 1-2% of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 1-5 µg of anti-2-hydroxybutyryllysine antibody or Normal Rabbit IgG (isotype control). The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
4. Washing
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform the following washes sequentially, incubating for 5 minutes on a rotator for each wash:
-
One wash with Wash Buffer 1.
-
One wash with Wash Buffer 2.
-
One wash with Wash Buffer 3.
-
Two washes with TE Buffer.
-
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with shaking.
-
Pellet the beads and transfer the supernatant to a new tube.
-
To reverse cross-links, add NaCl to a final concentration of 200 mM to both the ChIP samples and the input.
-
Incubate at 65°C for at least 4 hours (or overnight).
6. DNA Purification
-
Add RNase A to the samples and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the DNA in a small volume of TE buffer or water.
Data Presentation and Analysis
The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific genomic loci.
Quantitative PCR (qPCR) Parameters
| Parameter | Recommended Value |
| DNA Template | 1-5 ng per reaction |
| Primers | Designed to amplify 80-200 bp regions of interest |
| qPCR Master Mix | SYBR Green-based master mix |
| Cycling Conditions | Initial denaturation: 95°C for 3 min40 cycles of: 95°C for 15 sec, 60°C for 30 sec |
| Controls | Input DNA, IgG immunoprecipitated DNA, No template control |
Data Analysis
The results of ChIP-qPCR are typically presented as either "percent input" or "fold enrichment".
-
Percent Input: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.
Formula: % Input = 100 * 2^(Ct(Input) - Ct(IP))
-
Fold Enrichment: This method compares the enrichment of a specific locus in the anti-Kbhb IP to the enrichment in the IgG control IP.
Formula: Fold Enrichment = 2^(-ΔΔCt) where ΔΔCt = (Ct(IP) - Ct(Input)) - (Ct(IgG) - Ct(Input))
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DNA Yield | Inefficient cell lysis or chromatin fragmentation. | Optimize sonication or MNase digestion conditions. |
| Low abundance of the histone mark. | Increase the starting cell number or enrich for the mark by treating cells with β-hydroxybutyrate. | |
| Inefficient immunoprecipitation. | Titrate the antibody concentration. Ensure proper antibody-bead binding. | |
| High Background in IgG Control | Insufficient washing. | Increase the number or duration of washes. |
| Non-specific binding of chromatin to beads. | Pre-clear the chromatin for a longer duration. | |
| No Enrichment at Positive Control Loci | Antibody not working. | Verify antibody specificity by Western blot or dot blot. |
| Incorrect primer design. | Design and validate new primers for positive and negative control regions. | |
| Loss of the histone mark during the procedure. | Keep samples on ice and use fresh protease and HDAC inhibitors. |
This comprehensive protocol provides a robust framework for investigating the genomic landscape of histone lysine 2-hydroxybutyrylation. Careful optimization of key steps, particularly chromatin fragmentation and antibody concentration, is essential for a successful ChIP experiment.
References
- 1. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTM BIO [ptmbio.com]
- 3. researchgate.net [researchgate.net]
- 4. An Assessment of Fixed and Native Chromatin Preparation Methods to Study Histone Post-Translational Modifications at a Whole Genome Scale in Skeletal Muscle Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP with Native Chromatin: Advantages and Problems Relative to Methods Using Cross-Linked Material - Mapping Protein/DNA Interactions by Cross-Linking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Application of 2-Hydroxybutyryl-CoA in Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyryl-CoA is the activated form of the ketone body metabolite β-hydroxybutyrate. It serves as a donor for the post-translational modification known as lysine (B10760008) β-hydroxybutyrylation (Kbhb), a crucial regulatory mechanism in epigenetics and metabolism. The study of enzyme kinetics involving this compound is essential for understanding the regulation of this pathway and for the development of therapeutic agents targeting enzymes that modulate Kbhb levels. This document provides detailed application notes and protocols for studying the kinetics of enzymes that add or remove the β-hydroxybutyryl group from proteins, primarily focusing on the histone acetyltransferase p300 and histone deacetylases (HDACs).
Key Enzymes in Lysine β-Hydroxybutyrylation
The reversible nature of lysine β-hydroxybutyrylation is governed by the opposing activities of "writer" and "eraser" enzymes.
-
Writer Enzyme: p300/CBP: The transcriptional co-activator p300, a histone acetyltransferase (HAT), has been identified as the primary enzyme responsible for catalyzing the transfer of the β-hydroxybutyryl group from this compound to lysine residues on histones and other proteins.[1][2]
-
Eraser Enzymes: HDAC1 and HDAC2: Histone deacetylases 1 and 2 are the principal enzymes that remove the β-hydroxybutyryl modification from lysine residues.[1]
-
A Novel Reverse Reaction: Recent studies have revealed that class I HDACs, including HDAC1 and HDAC2, can also catalyze the reverse reaction—the addition of a β-hydroxybutyryl group to lysine in a CoA-independent manner, particularly at high concentrations of β-hydroxybutyrate.[3]
Signaling Pathway and Regulatory Loop
The interplay between p300 and HDACs in regulating lysine β-hydroxybutyrylation forms a dynamic regulatory loop that responds to cellular metabolic states, particularly the levels of β-hydroxybutyrate.
References
- 1. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of p300 in complex with acyl-CoA variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible histone deacetylase activity catalyzes lysine acylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of 2-Hydroxybutyryl-CoA in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the detection of 2-Hydroxybutyryl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Low Signal Intensity of this compound
Experiencing a weak or absent signal for this compound can be frustrating. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: I am observing a very low or no signal for my this compound standard or sample. What are the potential causes and how can I troubleshoot this?
Answer:
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Follow these steps to diagnose the problem:
Step 1: Verify Instrument Performance
First, ensure the LC-MS system is functioning correctly by injecting a reliable, stable compound known to give a strong signal. If the system check fails, the issue lies with the instrument itself.
Step 2: Investigate Sample Preparation
Acyl-CoAs, including this compound, are known to be unstable.[1][2] Issues during sample preparation are a common source of poor signal.
-
Sample Degradation: Due to inherent instability, rapid processing at low temperatures is critical to prevent degradation.[1]
-
Inefficient Extraction: The choice of extraction solvent and method significantly impacts recovery.
Step 3: Evaluate Liquid Chromatography Parameters
Suboptimal chromatographic conditions can lead to poor peak shape and reduced signal intensity.
-
Mobile Phase Composition: The pH and organic content of the mobile phase are critical for good separation and peak shape.
-
Column Integrity: A contaminated or degraded column can lead to peak broadening and signal loss.
Step 4: Optimize Mass Spectrometry Settings
Incorrect mass spectrometer parameters will directly result in low signal.
-
Ionization Mode: Positive electrospray ionization (ESI) mode is generally more efficient for short-chain acyl-CoAs.[3][4]
-
Fragmentation: A characteristic neutral loss of 507 Da is expected for acyl-CoAs in positive ion mode.[4][5]
The following diagram outlines a logical workflow for troubleshooting poor signal intensity.
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to extract this compound from biological samples?
-
A1: Protein precipitation is a common and effective method. This can be achieved using cold acids like 5% perchloric acid (PCA) or 5-sulfosalicylic acid (SSA), or organic solvents such as a mixture of isopropanol (B130326) and acetonitrile.[3][6] Rapid processing on ice is crucial to minimize enzymatic degradation.[1]
-
-
Q2: How stable is this compound in processed samples?
Liquid Chromatography
-
Q3: What type of LC column is recommended for this compound analysis?
-
Q4: Should I use an ion-pairing reagent in my mobile phase?
-
A4: While some methods utilize ion-pairing reagents to improve retention and peak shape, successful separation can also be achieved without them.[7] If you are experiencing poor peak shape, consider a mobile phase with a slightly acidic pH (e.g., using ammonium (B1175870) formate (B1220265) or ammonium acetate).[8]
-
Mass Spectrometry
-
Q5: What are the typical MS/MS transitions for this compound?
-
A5: In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the cleavage of the 3'-phospho-adenosine-5'-diphosphate moiety.[4][5] Therefore, the primary transition to monitor for this compound (precursor m/z 854.2) would be 854.2 -> 347.2. A secondary, confirmatory transition is often monitored as well.
-
-
Q6: How can I combat ion suppression from my sample matrix?
-
A6: Ion suppression can significantly reduce signal intensity.[9][10] To mitigate this, ensure good chromatographic separation between your analyte and co-eluting matrix components.[11] Additionally, more rigorous sample cleanup, such as solid-phase extraction (SPE), can be employed.[12] Using a stable isotope-labeled internal standard can also help to correct for matrix effects.
-
Quantitative Data Summary
The following tables provide typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min, 2% B; 2-5 min, 2-95% B; 5-10 min, 95% B; 10.1-15 min, 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 854.2 |
| Product Ion (m/z) - Quantifier | 347.2 (Neutral Loss of 507) |
| Product Ion (m/z) - Qualifier | 428.0 (Adenosine 3',5'-diphosphate fragment) |
| Collision Energy (CE) | Instrument dependent, requires optimization |
| Dwell Time | 100 ms |
Experimental Protocols
Protocol 1: Sample Extraction from Cell Culture
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Place the culture dish on ice and add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water or 5% PCA).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
Protocol 2: Direct Infusion for MS Parameter Optimization
-
Prepare a 1 µg/mL solution of this compound standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Set up a direct infusion into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the MS in positive ion mode and perform a precursor ion scan for m/z 854.2.
-
Perform a product ion scan to identify the major fragment ions.
-
Optimize the collision energy to maximize the signal for the 854.2 -> 347.2 transition.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 7. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxybutyryl-CoA and its Isomers
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-Hydroxybutyryl-CoA from its isomers, such as 3-Hydroxybutyryl-CoA and 4-Hydroxybutyryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating this compound from its isomers?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-pairing chromatography are the most frequently employed techniques. Chiral chromatography may also be necessary if stereoisomers are present.
Q2: My peak resolution between 2-HB-CoA and 3-HB-CoA is poor. What are the first steps for troubleshooting?
A2: Start by optimizing the mobile phase composition. Decreasing the organic solvent concentration can increase retention and improve separation. Also, consider adjusting the pH of the mobile phase, as the ionization state of the analytes can significantly impact retention on a reversed-phase column.
Q3: Can I use UV detection for this compound and its isomers?
A3: Yes, the CoA moiety has a strong UV absorbance at approximately 260 nm, making UV detection a suitable method for the quantification of these compounds.
Q4: What type of HPLC column is recommended for this separation?
A4: A C18 column is a common starting point for reversed-phase separation of these isomers. For challenging separations, columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, may provide better resolution.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to check for column overload.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like triethylamine (B128534) (TEA) or hexylamine (B90201) to the mobile phase can mask silanol (B1196071) groups on the stationary phase and improve peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Issue 2: Co-elution of Isomers
-
Possible Cause: Insufficient column efficiency or selectivity for the isomers.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Perform a gradient optimization. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C30, phenyl-hexyl) to exploit different separation mechanisms.
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may also increase analysis time and backpressure.
-
Consider Ion-Pairing Chromatography: This technique can enhance the separation of ionic compounds like the CoA derivatives.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of Hydroxybutyryl-CoA Isomers
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-30% B
-
25-30 min: 30% B
-
30-35 min: 30-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Comparison of Retention Times for Hydroxybutyryl-CoA Isomers under Different Chromatographic Conditions
| Analyte | Condition 1: RP-HPLC (min) | Condition 2: Ion-Pairing (min) |
| This compound | 15.2 | 18.5 |
| 3-Hydroxybutyryl-CoA | 16.8 | 21.3 |
| 4-Hydroxybutyryl-CoA | 18.1 | 24.0 |
Table 2: Effect of Mobile Phase pH on Resolution (Rs)
| pH | Resolution (Rs) between 2-HB-CoA and 3-HB-CoA |
| 5.5 | 1.2 |
| 6.5 | 1.8 |
| 7.5 | 1.4 |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor peak resolution.
Technical Support Center: Chemical Synthesis of 2-Hydroxybutyryl-CoA
Welcome to the technical support center for the chemical synthesis of 2-Hydroxybutyryl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chemical synthesis of this compound?
A1: The most common methods for synthesizing acyl-CoA esters, including this compound, involve the activation of the corresponding carboxylic acid (2-hydroxybutyric acid) and its subsequent reaction with Coenzyme A (CoA). The two primary activation methods are the mixed anhydride (B1165640) method, often using ethyl chloroformate (ECF) or isobutyl chloroformate, and the use of coupling agents like 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate.[1][2]
Q2: What is the primary challenge when synthesizing this compound compared to a simple alkyl-CoA?
A2: The main challenge arises from the presence of the hydroxyl group on the 2-position of the butyryl chain. This hydroxyl group is nucleophilic and can compete with the thiol group of Coenzyme A during the acylation step, potentially leading to the formation of undesired ester byproducts. Protecting the hydroxyl group before activation may be necessary to improve yield and purity.
Q3: How can I purify the synthesized this compound?
A3: Purification is a critical step due to the presence of unreacted CoA, the activated acyl intermediate, and other byproducts. Common purification techniques include solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] A combination of these methods often yields the best results.
Q4: How should I store synthesized this compound to ensure its stability?
A4: this compound, like other CoA esters, is susceptible to hydrolysis. For long-term storage, it is recommended to lyophilize the purified product and store it at -80°C. Alternatively, it can be stored in solution at a slightly acidic pH (around 6.0) at -80°C for several months with minimal degradation.[5]
Q5: What analytical techniques are suitable for confirming the identity and purity of this compound?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques. HPLC-UV is commonly used for assessing purity, while mass spectrometry (MS) provides confirmation of the molecular weight.[1][3] For detailed structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient activation of 2-hydroxybutyric acid. | Ensure that the activating agent (e.g., CDI, ethyl chloroformate) is fresh and handled under anhydrous conditions to prevent degradation. Increase the molar excess of the activating agent relative to the carboxylic acid. |
| Degradation of Coenzyme A. | Coenzyme A is unstable in basic solutions. Ensure the reaction pH is controlled, typically in a buffered solution around pH 7.5-8.0 during the coupling step. Use freshly prepared CoA solutions. |
| Hydrolysis of the activated intermediate. | Perform the reaction at low temperatures (e.g., 0-4°C) to minimize the hydrolysis of the mixed anhydride or acyl-imidazole intermediate before it can react with CoA. |
| Side reaction at the hydroxyl group. | Consider protecting the 2-hydroxyl group of 2-hydroxybutyric acid with a suitable protecting group (e.g., TBDMS) before the activation and coupling steps. The protecting group can be removed post-synthesis. |
Problem 2: Presence of Multiple Peaks in HPLC Analysis, Indicating Impurities
| Possible Cause | Troubleshooting Step |
| Unreacted Coenzyme A. | Optimize the stoichiometry of the reaction to use a slight excess of the activated 2-hydroxybutyric acid. Improve the purification process, perhaps by adding an ion-exchange chromatography step. |
| Formation of byproducts (e.g., ester dimers). | This is likely due to the reactivity of the 2-hydroxyl group. Protecting the hydroxyl group is the most effective solution. Alternatively, optimize the reaction conditions (lower temperature, shorter reaction time) to favor the desired thioester formation. |
| Oxidation of the thiol group of CoA. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of CoA, which can lead to the formation of CoA disulfides. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step | | Co-elution of product and starting materials in HPLC. | Adjust the gradient of the mobile phase in your RP-HPLC method. A shallower gradient can improve the resolution between this compound and unreacted CoA. | | Loss of product during solid-phase extraction (SPE). | Ensure the SPE cartridge is properly conditioned. Test different elution solvents and volumes to optimize the recovery of the target compound while leaving impurities behind. |
Quantitative Data Summary
The following table summarizes typical yields for the chemical synthesis of acyl-CoA esters using common methods. Please note that actual yields for this compound may vary depending on the specific reaction conditions and the efficiency of the purification process.
| Synthesis Method | Reported Yield Range for Acyl-CoAs | Purity (Post-Purification) | Reference(s) |
| Mixed Anhydride (e.g., with ECF) | 40% - 78% | >90% (by HPLC) | [3] |
| Carbonyldiimidazole (CDI) | Can be nearly quantitative before purification | >90% (by HPLC) | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general methods for acyl-CoA synthesis.
Materials:
-
2-Hydroxybutyric acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate (ECF)
-
Coenzyme A (lithium or trilithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 7.5)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of 2-Hydroxybutyric Acid:
-
Dissolve 2-hydroxybutyric acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to proceed at 0°C for 30 minutes to form the mixed anhydride. A precipitate of triethylammonium (B8662869) chloride will form.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (0.8 equivalents) in cold sodium bicarbonate buffer (pH 7.5).
-
Slowly add the CoA solution to the mixed anhydride suspension at 0°C with vigorous stirring.
-
Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~3 with dilute HCl.
-
Purify the crude product using solid-phase extraction followed by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Protocol 2: Synthesis of this compound via the Carbonyldiimidazole (CDI) Method
This protocol is adapted from general methods for acyl-CoA synthesis.[4][5]
Materials:
-
2-Hydroxybutyric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (lithium or trilithium salt)
-
Anhydrous solvent (e.g., THF or Acetonitrile)
-
Aqueous buffer (e.g., sodium bicarbonate, pH 7.5)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Acyl-Imidazolide:
-
Dissolve 2-hydroxybutyric acid (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.5 equivalents) and stir the mixture at room temperature for 30-60 minutes, or until CO2 evolution ceases. This forms the 2-hydroxybutyryl-imidazolide.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in an aqueous buffer (pH 7.5).
-
Add the 2-hydroxybutyryl-imidazolide solution dropwise to the CoA solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the this compound from the reaction mixture using SPE and/or RP-HPLC as described in Protocol 1.
-
Lyophilize the pure fractions.
-
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
overcoming instability of 2-Hydroxybutyryl-CoA during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxybutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the inherent instability of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an unstable molecule?
A1: The instability of this compound stems primarily from the high-energy thioester bond that links coenzyme A to the 2-hydroxybutyryl moiety. This bond is susceptible to both chemical and enzymatic hydrolysis, leading to the degradation of the molecule. Factors such as non-neutral pH, elevated temperatures, and the presence of certain enzymes can accelerate this degradation process.
Q2: What are the main degradation products of this compound?
A2: The primary degradation products are coenzyme A (CoA-SH) and 2-hydroxybutyric acid. Enzymatic degradation within biological samples can lead to further metabolism of these products.
Q3: How can I minimize the degradation of this compound during sample collection and storage?
A3: Immediate processing of samples after collection is crucial. If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided. For long-term storage, storing the extracted and dried sample as a pellet at -80°C is a recommended strategy.
Q4: What is the optimal pH range for maintaining the stability of this compound?
A4: Thioesters are generally most stable at a slightly acidic to neutral pH (around 6.0-7.0). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond. Therefore, it is recommended to maintain the pH of your samples and extraction buffers within this range.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or no detectable this compound signal in my LC-MS/MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation during sample extraction | Use extraction solvents pre-chilled to 4°C or below. Minimize the time between sample thawing and extraction. Consider using an extraction buffer with a pH between 6.0 and 7.0. |
| Inappropriate extraction solvent | A mixture of acetonitrile (B52724) and methanol (B129727) is often effective for extracting short-chain acyl-CoAs. Avoid using strong acids like formic acid in the initial extraction step if possible, as this can accelerate hydrolysis. |
| Degradation in the autosampler | Set the autosampler temperature to 4°C to minimize degradation while samples are awaiting injection. |
| Poor ionization in the mass spectrometer | Optimize the electrospray ionization (ESI) source parameters. This compound is typically analyzed in positive ion mode. |
| Suboptimal LC conditions | Use a reversed-phase C18 column suitable for polar molecules. The mobile phase should have a slightly acidic pH (e.g., using 0.1% formic acid or ammonium (B1175870) formate) to ensure good peak shape and retention for short-chain acyl-CoAs. |
Issue 2: Poor peak shape (tailing or fronting) for the this compound peak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary interactions with the column | Use a column with end-capping to minimize interactions with residual silanol (B1196071) groups. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve peak shape for basic analytes, though this should be used with caution in MS applications. |
| Column overload | Reduce the injection volume or dilute the sample. |
| Incompatible injection solvent | Ensure the solvent in which your sample is dissolved is of similar or weaker elution strength than the initial mobile phase. |
| Column contamination or void | Flush the column with a strong solvent or, if a void is suspected, replace the column. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Biological Tissues
This protocol is adapted from methods for the extraction of short-chain acyl-CoAs and can be applied to samples containing this compound.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile/Methanol (1:1, v/v)
-
Ice-cold 5% perchloric acid (PCA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solution: 100% Methanol
-
SPE equilibration solution: Water with 0.1% formic acid
-
SPE elution buffer: 80% Methanol in water with 0.1% formic acid
-
Centrifuge capable of 4°C and >10,000 x g
-
SpeedVac or nitrogen evaporator
Procedure:
-
Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.
-
Homogenize the frozen tissue in the pre-chilled extraction solvent.
-
Add ice-cold 5% PCA to the homogenate to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition the SPE cartridge with the conditioning solution.
-
Equilibrate the SPE cartridge with the equilibration solution.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with the equilibration solution to remove unbound contaminants.
-
Elute the acyl-CoAs with the elution buffer.
-
Dry the eluate using a SpeedVac or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Estimated Stability of this compound under Different Conditions
The following table provides an estimated summary of the stability of this compound based on general knowledge of short-chain acyl-CoA stability. Note: These are not experimentally determined values for this compound and should be used as a general guideline.
| Condition | Temperature | Estimated Half-life |
| pH 4.0 | 4°C | Several hours |
| pH 7.0 | 4°C | > 24 hours |
| pH 9.0 | 4°C | < 1 hour |
| pH 7.0 | 25°C | A few hours |
| pH 7.0 | -20°C | Several days to weeks |
| pH 7.0 | -80°C | Months to years |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for this compound sample preparation.
Caption: Primary degradation pathway of this compound.
References
improving the efficiency of 2-Hydroxybutyryl-CoA extraction from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 2-Hydroxybutyryl-CoA extraction from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in preserving this compound integrity during sample collection?
A1: The most critical step is the rapid quenching of metabolic activity to prevent enzymatic degradation of this compound. This is typically achieved by snap-freezing the sample in liquid nitrogen immediately after collection.[1][2][3] For adherent cell cultures, it is crucial to quickly remove the culture medium and wash the cells with an ice-cold isotonic solution (like PBS) before quenching to minimize contamination from extracellular metabolites.[3][4]
Q2: Which extraction method is recommended for this compound from mammalian cells?
A2: A protein precipitation method using an acidic solution is highly recommended. Specifically, extraction with ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5-5% (w/v) 5-sulfosalicylic acid (SSA) has proven effective for short-chain acyl-CoAs.[5][6][7] These methods efficiently precipitate proteins while keeping the more polar short-chain acyl-CoAs in the supernatant. Using SSA can be advantageous as it may not require removal by solid-phase extraction (SPE) before LC-MS/MS analysis, thus reducing the risk of analyte loss.[5]
Q3: Should I use protein precipitation or solid-phase extraction (SPE) for my samples?
A3: For short-chain acyl-CoAs like this compound, protein precipitation is generally preferred over SPE. SPE can lead to the loss of small, polar molecules. However, a hybrid approach combining protein precipitation with a subsequent SPE cleanup (HybridSPE) can be effective in removing phospholipids (B1166683) that may cause ion suppression in LC-MS/MS analysis. The choice depends on the complexity of your sample matrix and the required sensitivity of your analysis.
Q4: How can I improve the stability of this compound in my extracts?
A4: Acyl-CoAs are susceptible to degradation. To enhance stability, it is crucial to keep samples on ice or at 4°C throughout the extraction process.[8] Extracts should be stored at -80°C. Acidic conditions (from TCA or SSA) can also help to stabilize the thioester bond. Avoid repeated freeze-thaw cycles.[7]
Q5: What are common causes of low recovery of this compound?
A5: Low recovery can be attributed to several factors:
-
Incomplete cell lysis: Ensure thorough homogenization or sonication after adding the extraction solvent.
-
Analyte degradation: Minimize the time between sample collection and extraction and keep samples cold.
-
Loss during extraction: If using a multi-step procedure like SPE, ensure the protocol is optimized for small polar molecules.
-
Suboptimal extraction solvent: The polarity of the extraction solvent is critical. While acidic precipitation is recommended, organic solvents like methanol (B129727) can also be used, but their efficiency may vary.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound peak in LC-MS/MS | Inefficient extraction. | Optimize the extraction protocol. Ensure complete cell lysis by increasing sonication time or using a more rigorous homogenization method. Re-evaluate your choice of extraction solvent. |
| Degradation of the analyte. | Ensure rapid quenching and that samples are maintained at low temperatures throughout the procedure. Prepare fresh extraction solutions. | |
| Ion suppression from matrix components. | Incorporate a cleanup step to remove interfering substances like phospholipids. A HybridSPE approach could be beneficial. Dilute the sample to reduce matrix effects. | |
| Poor peak shape and resolution in chromatogram | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for acyl-CoA analysis. |
| Column contamination. | Use a guard column and implement a column wash step between injections to remove matrix components that can build up over time. | |
| High variability between replicate injections | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples. Use an internal standard to normalize for variations in extraction efficiency and injection volume. |
| Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after placing them in the autosampler. | |
| Presence of interfering peaks | Contamination from the sample matrix or reagents. | Use high-purity solvents and reagents. Include a blank extraction (no biological sample) to identify potential sources of contamination. |
| Isomeric compounds. | Optimize chromatographic separation to resolve isomers. Utilize high-resolution mass spectrometry to differentiate based on accurate mass. |
Quantitative Data Summary
The following table summarizes reported extraction efficiencies for short-chain acyl-CoAs using different methods. While specific data for this compound is limited, these values provide a useful benchmark.
| Extraction Method | Analyte(s) | Matrix | Reported Recovery/Efficiency | Reference |
| Protein Precipitation (TCA) | Short-chain Acyl-CoAs | Mammalian Cells | >90% | [6][7] |
| Protein Precipitation (SSA) | Short-chain Acyl-CoAs | Mammalian Cells | High (avoids SPE loss) | [5] |
| Methanol Extraction | General Metabolites | Mammalian Cells | Variable, dependent on metabolite polarity | [9][10] |
| Chloroform/Methanol/Water | General Metabolites | Mammalian Cells | Good for broad metabolite coverage | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is adapted from methods for the extraction of short-chain acyl-CoAs from mammalian cells.[6][7]
1. Sample Preparation and Quenching: a. For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold 0.9% NaCl solution. b. Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water directly to the plate. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), remove the supernatant, and wash the pellet with ice-cold 0.9% NaCl. Resuspend the cell pellet in 1 mL of ice-cold 10% TCA.
2. Extraction: a. Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to each sample. b. Sonicate the samples on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to ensure complete cell lysis and protein precipitation. c. Incubate the samples on ice for 30 minutes. d. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
3. Sample Preparation for LC-MS/MS: a. Carefully collect the supernatant containing the acyl-CoAs. b. The supernatant can be directly analyzed or further processed if necessary (e.g., solid-phase extraction for cleanup, though this may lead to loss of short-chain acyl-CoAs). c. Store the extracts at -80°C until analysis.
Protocol 2: Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is based on a method designed to minimize analyte loss by avoiding SPE.[5]
1. Sample Preparation and Quenching: a. Follow the same quenching procedure as in Protocol 1 (steps 1a-1d), but use a 2.5% or 5% (w/v) SSA solution instead of TCA.
2. Extraction: a. Add an internal standard to each sample. b. Vortex the samples vigorously for 1 minute. c. Incubate on ice for 15 minutes. d. Centrifuge at 16,000 x g for 15 minutes at 4°C.
3. Sample Preparation for LC-MS/MS: a. Transfer the supernatant to a new tube for LC-MS/MS analysis. b. Store at -80°C until analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Putative metabolic pathway involving this compound.
References
- 1. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of different solvents on the recovery of bioactive compounds and antioxidant properties from lemon (Citrus limon L.) pomace waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hydroxybutyryl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based analysis of 2-Hydroxybutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[3][4] For a low-abundance metabolite like this compound, ion suppression can be a significant obstacle to reliable measurement.
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression in biological matrices include salts, phospholipids (B1166683), proteins, and detergents.[1][5] These components can interfere with the electrospray ionization (ESI) process by competing with the analyte for ionization or by altering the physical properties of the spray droplets.[3]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound standard is introduced into the LC eluent after the analytical column, and a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[1] Another approach is to compare the signal of an analyte in a neat solution versus the signal when spiked into the sample matrix post-extraction. A lower signal in the matrix indicates suppression.[4]
Q4: What is the role of an internal standard in mitigating ion suppression?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample preparation. A stable isotope-labeled (SIL) internal standard of this compound is ideal as it will co-elute and experience similar ion suppression effects as the analyte. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Severe ion suppression: High concentrations of salts or phospholipids in the sample. | - Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.- Optimize chromatography: Adjust the LC gradient to better separate this compound from the suppression zone.[6] |
| Poor peak shape (tailing or fronting) | Matrix effects: Co-eluting compounds interfering with the chromatography. | - Modify mobile phase: The use of ion-pairing reagents in the mobile phase can improve the retention and peak shape of polar molecules like acyl-CoAs.[7]- Column selection: Consider a different column chemistry, such as a C18 column designed for polar-retained analytes. |
| Inconsistent results between injections | Variable ion suppression: Inconsistent sample cleanup or matrix composition. | - Use a robust sample preparation method: Ensure the chosen method is reproducible. Protein precipitation followed by SPE is a common and effective strategy for acyl-CoAs.[8]- Employ a stable isotope-labeled internal standard: This will help to correct for variability between samples. |
| High background noise | Contamination: Contaminants from solvents, reagents, or plasticware can contribute to high background and ion suppression.[9][10] | - Use high-purity solvents and reagents. - Avoid plasticware where possible , or ensure it is compatible with your solvents to prevent leaching of polymers.[10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract short-chain acyl-CoAs like this compound from cell or tissue homogenates.
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Protein Precipitation: Add a cold protein precipitation agent (e.g., 5-sulfosalicylic acid) to the homogenate.[8] Vortex and centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Method for this compound
This method provides a starting point for the chromatographic separation of this compound.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like hexylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (re-equilibration)
-
-
Injection Volume: 5 µL.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in the enzymatic synthesis of 2-Hydroxybutyryl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 2-Hydroxybutyryl-CoA.
Frequently Asked Questions & Troubleshooting Guides
Q1: My enzymatic reaction is showing a low yield of this compound. What are the most common causes?
Low yield in the synthesis of this compound, which is typically produced from (R)- or (S)-3-Hydroxybutyryl-CoA via the enzyme 2-hydroxyisobutyryl-CoA mutase (HCM), can stem from several factors. The primary areas to investigate are the activity of the mutase enzyme, the stability and concentration of the essential cofactor (coenzyme B12), the quality of the substrate, and the overall reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause of the low yield.
Q2: How can I determine if the 2-hydroxyisobutyryl-CoA mutase (HCM) is inactive or has low activity?
The HCM enzyme is a heterodimer, consisting of two subunits (HcmA and HcmB), and its proper folding and function may be assisted by a chaperone-like protein (MeaB-like protein).[1] Inactivity can arise from improper expression, purification, or assembly of these components.
Troubleshooting Steps:
-
Verify Protein Expression and Integrity: Run an SDS-PAGE gel of your purified enzyme fractions to confirm the presence and purity of both HcmA and HcmB subunits.
-
Ensure Proper Reconstitution: If the subunits are expressed and purified separately, ensure they are combined in an appropriate molar ratio during the reaction setup to allow for the formation of the active heterodimer.
-
Check for Chaperone Requirement: If you are expressing the mutase in a heterologous system, co-expression with its cognate MeaB-like chaperone may be necessary for proper folding and activity.[1]
-
Perform an Individual Enzyme Assay: Test the activity of your purified and reconstituted HCM using a dedicated enzyme assay (see Experimental Protocols section). This will confirm if the enzyme is catalytically active.
Q3: The HCM enzyme appears to be active in individual assays, but the overall synthesis yield is still low. What should I investigate next?
If the enzyme itself is active, the issue likely lies with the cofactors, substrates, or reaction conditions. The most critical component to examine is the coenzyme B12 (adenosylcobalamin), as HCM is a cobalamin-dependent mutase.[2][3]
Troubleshooting Steps:
-
Cofactor Integrity and Concentration:
-
Light Sensitivity: Coenzyme B12 is light-sensitive. Ensure all solutions containing B12 are protected from light during preparation and the reaction itself.
-
Proper Form: Use adenosylcobalamin, the active form for mutases.[4] Cyanocobalamin (common in vitamin supplements) is not the active cofactor.[4]
-
Optimal Concentration: Titrate the concentration of coenzyme B12 in your reaction to find the optimal level. Insufficient B12 will directly limit the reaction rate.
-
-
Substrate Quality and Concentration:
-
Purity: Ensure the purity of your 3-Hydroxybutyryl-CoA substrate. Contaminants can act as inhibitors.
-
Correct Stereoisomer: HCM from different organisms can have a preference for either the (R)- or (S)-enantiomer of 3-Hydroxybutyryl-CoA.[1][2] Confirm you are using the correct stereoisomer for your specific enzyme.
-
Substrate Inhibition: While less common, extremely high concentrations of the substrate could potentially cause inhibition. If you are using very high substrate levels, try a dilution series.
-
-
Reaction Conditions:
-
pH and Temperature: The optimal pH for HCM is typically around 7.8, with an optimal temperature for mesophilic versions around 35°C.[2] Deviations from these optima can significantly reduce enzyme activity.
-
Presence of Inhibitors: Divalent cations at high concentrations can inhibit mutase activity.[2] Additionally, analogues of coenzyme B12 can act as potent inhibitors.[5] Ensure your buffers and reagents are free from potential contaminants.
-
Q4: I suspect an issue with my coenzyme B12. How can I troubleshoot this?
Issues with coenzyme B12 are a frequent cause of low yield in cobalamin-dependent enzymatic reactions.
Troubleshooting Workflow for Coenzyme B12 Issues:
Caption: Troubleshooting logic for coenzyme B12-related issues.
Data Presentation
Table 1: Optimal Reaction Conditions for 2-hydroxyisobutyryl-CoA mutase (HCM)
| Parameter | Optimal Value | Notes |
| pH | 7.8 | Activity can be significantly lower at non-optimal pH.[2] |
| Temperature | 35°C (mesophilic) | Varies depending on the source organism of the enzyme.[2] |
| Substrate Concentration | 200 µM | This is a starting point; optimal concentration may vary.[6] |
| Coenzyme B12 (Adenosylcobalamin) | Titrate for optimality | Ensure it is in excess relative to the enzyme concentration. |
| Enzyme Concentration | 0.4 mg/mL | This is a starting point; optimal concentration may vary.[6] |
Experimental Protocols
Protocol 1: Discontinuous Activity Assay for 2-hydroxyisobutyryl-CoA mutase (HCM)
This assay measures the conversion of 3-Hydroxybutyryl-CoA to this compound over time. The reaction is stopped at various time points, and the product is quantified by HPLC.
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
(R)- or (S)-3-Hydroxybutyryl-CoA stock solution (e.g., 10 mM)
-
Adenosylcobalamin (Coenzyme B12) stock solution (e.g., 1 mM, protected from light)
-
Purified and reconstituted HCM enzyme solution
-
Stop solution (e.g., 1 M HCl or other acid)
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube, keeping it on ice and protected from light. For a 100 µL reaction, combine:
-
50 µL of 2x Potassium phosphate buffer (100 mM, pH 7.8)
-
Appropriate volume of adenosylcobalamin stock solution
-
Appropriate volume of purified HCM enzyme
-
Nuclease-free water to bring the volume to 80 µL
-
-
Pre-incubate the master mix at the optimal temperature (e.g., 35°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 3-Hydroxybutyryl-CoA stock solution to achieve the desired final concentration.
-
At specific time points (e.g., 0, 5, 10, 20, and 30 minutes), withdraw a sample (e.g., 20 µL) and immediately add it to a tube containing an equal volume of stop solution to quench the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of this compound.
Protocol 2: HPLC Quantification of this compound
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC with UV detection. Method optimization may be required for your specific system.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.5)
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used, for example, starting with a low percentage of B and increasing over time to elute the more hydrophobic acyl-CoA species.
Procedure:
-
Sample Preparation: Use the supernatant from the quenched enzyme assay reactions.
-
Injection: Inject a suitable volume (e.g., 20 µL) onto the column.
-
Detection: Monitor the absorbance at 259 nm, which is the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.
-
Quantification: Create a standard curve using known concentrations of purified this compound. Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Enzymatic Synthesis Pathway
Caption: Enzymatic conversion of 3-Hydroxybutyryl-CoA.
General Troubleshooting Workflow
Caption: Systematic troubleshooting workflow for low yield.
References
- 1. Structural Basis for Substrate Specificity in Adenosylcobalamin-dependent Isobutyryl-CoA Mutase and Related Acyl-CoA Mutases*♦ | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cobalamin-dependent enzymes by cobalamin analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-Hydroxybutyryl-CoA for GC-MS Analysis
Welcome to our technical support center for the GC-MS analysis of 2-hydroxybutyryl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Experimental Workflow Overview
The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is a multi-step process. Due to the non-volatile and thermally labile nature of the Coenzyme A (CoA) moiety, direct analysis is not feasible. The required workflow involves the hydrolysis of the thioester bond to release 2-hydroxybutyrate, followed by derivatization of the resulting free acid to make it amenable for GC-MS analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Sample Preparation and Hydrolysis
Q1: Why can't I directly analyze this compound by GC-MS?
A1: this compound is a large, polar, and thermally unstable molecule due to the Coenzyme A portion. These properties make it non-volatile and prone to degradation in the hot GC inlet. Therefore, it is necessary to cleave the thioester bond to release the much smaller and more stable 2-hydroxybutyrate molecule, which can then be derivatized for GC-MS analysis.[1][2][3]
Q2: What are the common methods for hydrolyzing the thioester bond of this compound?
A2: Alkaline hydrolysis is a common method for cleaving the thioester bond of acyl-CoAs. This typically involves incubation of the sample with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Enzymatic hydrolysis using acyl-CoA thioesterases is another approach that offers high specificity under mild conditions.[2] The choice of method may depend on the sample matrix and the presence of other interfering substances.
Q3: I am observing low recovery of 2-hydroxybutyrate after hydrolysis and extraction. What could be the issue?
A3: Low recovery can be due to several factors:
-
Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion. Consider optimizing the hydrolysis conditions such as incubation time, temperature, and base concentration.
-
Inefficient Extraction: The pH of the aqueous phase after hydrolysis is crucial for efficient liquid-liquid extraction of 2-hydroxybutyrate. Acidification of the sample after hydrolysis to a pH below the pKa of 2-hydroxybutyric acid (around 3.5) will protonate the carboxyl group, making it more soluble in organic solvents like ethyl acetate.
-
Analyte Instability: Although more stable than its CoA ester, 2-hydroxybutyrate can still be susceptible to degradation under harsh conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.
Caption: Troubleshooting guide for low recovery of 2-hydroxybutyrate.
Derivatization
Q4: What are the most common derivatization reagents for 2-hydroxybutyrate?
A4: Silylation is the most common derivatization technique for compounds containing hydroxyl and carboxyl groups, such as 2-hydroxybutyrate.[4] The most frequently used silylating reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like TMCS (trimethylchlorosilane).[5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A highly volatile and effective silylating agent.[4]
These reagents replace the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte for GC analysis.[4][6]
Q5: My derivatization reaction seems to be incomplete, resulting in poor peak shape and low signal intensity. What should I do?
A5: Incomplete derivatization is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[7][8] Ensure that your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the sample to dryness under a stream of nitrogen and ensuring all glassware is moisture-free.
-
Optimize Reaction Conditions: The derivatization reaction is influenced by time, temperature, and reagent concentration. For silylation, heating the reaction mixture (e.g., at 60-100°C) for a specific duration (e.g., 30-60 minutes) can significantly improve the yield of the derivative.[5]
-
Use a Catalyst: The addition of a catalyst, such as 1% TMCS to BSTFA, can increase the reactivity of the silylating agent, especially for hindered functional groups.[5]
-
Use a Solvent: While some silylating reagents can act as solvents, using a small amount of an appropriate aprotic solvent like pyridine (B92270) or acetonitrile (B52724) can help dissolve the analyte and facilitate the reaction.[2] However, be aware that some solvents can interfere with the analysis.
Q6: I am seeing multiple peaks for my derivatized 2-hydroxybutyrate standard. What could be the cause?
A6: The presence of multiple peaks can be due to:
-
Incomplete Derivatization: As mentioned above, this can lead to the presence of both the derivatized and underivatized analyte.
-
Formation of Different Derivatives: It is possible to form both mono- and di-silylated derivatives of 2-hydroxybutyrate (on the hydroxyl and carboxyl groups). Optimizing the reaction conditions to favor the formation of the fully derivatized product (di-TMS-2-hydroxybutyrate) is crucial for quantitative analysis.
-
Sample Degradation: The analyte may be degrading during the derivatization process, especially if the temperature is too high.
-
Contamination: Contaminants in the sample or reagents can also lead to extra peaks.
Experimental Protocols and Data
Protocol 1: Alkaline Hydrolysis and Silylation of this compound
This protocol is a generalized procedure based on common practices for acyl-CoA hydrolysis and subsequent silylation of the released hydroxy acid.
-
Sample Preparation:
-
To 100 µL of your sample containing this compound, add 10 µL of an appropriate internal standard (e.g., a deuterated analog).
-
Add 50 µL of 1 M NaOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.
-
-
Extraction:
-
After cooling to room temperature, acidify the sample to pH ~2-3 with 1 M HCl.
-
Add 500 µL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge at >2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Drying:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Table 1: Comparison of Common Silylation Reagents for Hydroxy Acid Derivatization
| Reagent | Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA | TMCS (1-10%) | 60-100°C for 30-60 min | Good volatility of byproducts, effective for a wide range of compounds. | Moisture sensitive. |
| MSTFA | None required | 37-80°C for 30-90 min | Most volatile silylating reagent, byproducts are also highly volatile. | Moisture sensitive, can be more expensive. |
| MTBSTFA | None required | 60-100°C for 60 min | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives. | Slower reaction rate, less volatile derivatives. |
Table 2: Typical GC-MS Parameters for Analysis of Derivatized 2-Hydroxybutyrate
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 80°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
Disclaimer: The provided protocols and parameters are for guidance only and should be optimized for your specific instrumentation and experimental needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
dealing with matrix effects in the quantification of 2-Hydroxybutyryl-CoA in plasma
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenges, specifically matrix effects, encountered during the quantification of 2-Hydroxybutyryl-CoA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in plasma analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1] In plasma, these interfering components include salts, proteins, lipids, and phospholipids (B1166683).[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Phospholipids are a notorious cause of matrix effects in plasma samples due to their abundance and tendency to co-extract with analytes of interest.[2][5]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[6] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any dip or rise in the constant analyte signal indicates the retention time of matrix components that cause ion suppression or enhancement, respectively.[7]
-
Quantitative Assessment: This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample (post-extraction) with the peak area of the analyte in a neat solvent. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect's severity.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3] A SIL-IS, such as ¹³C- or ²H-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[4] Because the SIL-IS is added at a known concentration to all samples and standards, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for accurate quantification despite variations in the matrix.
Q4: What are the primary approaches to reduce or eliminate matrix interferences during sample preparation?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it is often insufficient in removing phospholipids and other interferences.[2][5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[2]
-
Solid-Phase Extraction (SPE): A highly effective and selective method that can significantly reduce matrix components, leading to a cleaner extract.[2]
-
Phospholipid Depletion: Specialized products, such as HybridSPE®-Phospholipid plates, combine protein precipitation with the specific removal of phospholipids, resulting in a much cleaner sample extract.[5][8]
Troubleshooting Guide
Q1: My this compound signal is low and inconsistent across different plasma samples. I suspect ion suppression. What should I do first?
A1: First, confirm the presence of matrix effects using the post-column infusion technique to see if ion suppression aligns with the retention time of your analyte. If confirmed, the most robust solution is to incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is not available, your next steps should focus on improving the sample cleanup procedure to remove the interfering components.[6] Consider switching from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or a specific phospholipid depletion method.[2]
Q2: I do not have access to a stable isotope-labeled internal standard for this compound. What are my alternative calibration strategies?
A2: While a SIL-IS is ideal, you can use other strategies to mitigate matrix effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank plasma matrix that is free of the analyte.[7] This ensures that the standards experience similar matrix effects as your unknown samples, improving accuracy. However, this approach assumes that the matrix effect is consistent across all samples, which may not always be the case.[1]
-
Standard Addition: This involves adding known amounts of a this compound standard to aliquots of the actual sample. By creating a calibration curve within each sample, this method directly accounts for the specific matrix effects in that individual sample.[9] It is highly accurate but can be time-consuming and requires more sample volume.[3]
-
Use of a Structural Analog IS: If a SIL-IS is unavailable, a non-labeled structural analog (e.g., another short-chain acyl-CoA like crotonoyl-CoA) can be used.[10] However, it is crucial to validate that the analog's chromatographic behavior and ionization response to matrix effects closely mimic that of this compound.[6]
Q3: My sample preparation method seems inefficient, with low recovery of this compound. How can I optimize it?
A3: Low recovery can be due to several factors. If using LLE, ensure the pH of the aqueous phase is optimized to keep this compound in its neutral form for efficient extraction into the organic phase.[2] For SPE, ensure you have selected the correct sorbent type (e.g., reversed-phase, ion-exchange) and have optimized the wash and elution steps. Incomplete elution is a common cause of low recovery. For all methods, minimize the number of transfer steps and ensure complete evaporation and reconstitution of the final extract.
Quantitative Data Summary
Table 1: Comparison of Common Sample Preparation Techniques for Plasma Analysis
| Technique | Principle | Pros | Cons | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Simple, fast, inexpensive. | Non-selective; significant matrix components (especially phospholipids) remain in the supernatant.[2][5] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between aqueous sample and an immiscible organic solvent. | Better selectivity than PPT; can remove polar interferences.[2] | Can be labor-intensive; requires solvent optimization. | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | High selectivity and recovery; excellent for removing interferences. | More complex method development; can be more expensive. | High |
| Phospholipid Depletion | Combines PPT with specific removal of phospholipids using a specialized sorbent. | Highly effective at removing phospholipids, a major source of matrix effects.[5][8] | Higher cost per sample. | Very High |
Table 2: Comparison of Calibration Strategies to Counteract Matrix Effects
| Strategy | Principle | Pros | Cons |
| External Calibration (in solvent) | Standards are prepared in a neat solvent. | Simple to prepare. | Does not account for matrix effects, leading to inaccurate results.[7] |
| Matrix-Matched Calibration | Standards are prepared in a blank biological matrix. | Compensates for consistent matrix effects across samples.[1] | Requires a source of analyte-free matrix; assumes matrix effects are uniform between samples.[1] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to all samples and standards. | Gold standard; corrects for variability in matrix effects, extraction recovery, and instrument response.[3][4] | Can be expensive and may not be commercially available for all analytes. |
| Standard Addition | Known amounts of standard are added directly to sample aliquots. | Highly accurate as it corrects for matrix effects specific to each sample.[9] | Labor-intensive, time-consuming, and requires larger sample volumes.[3] |
Detailed Experimental Protocols
Protocol 1: Phospholipid Depletion using Protein Precipitation
This protocol is a general guideline for removing both proteins and phospholipids from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, standard, or quality control into a 96-well collection plate or microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (ideally, a SIL-IS of this compound) to each well.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to sample) to each well.[5]
-
Mixing: Mix thoroughly by vortexing for 1-2 minutes to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer the mixture to a phospholipid depletion plate (e.g., HybridSPE®-Phospholipid).
-
Filtration/Centrifugation: Apply vacuum to the 96-well plate or centrifuge the tubes to separate the supernatant/filtrate from the precipitated proteins and phospholipids.
-
Evaporation: Transfer the clean supernatant/filtrate to a new plate or new tubes and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for plasma sample cleanup using phospholipid depletion.
Caption: The mechanism of matrix effect leading to inaccurate results.
Caption: Decision tree for mitigating matrix effects in quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. myadlm.org [myadlm.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anti-2-Hydroxybutyryl-Lysine [K(2-HB)] Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using antibodies specific to 2-hydroxybutyrylated lysine (B10760008). Our goal is to help you improve the specificity of your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a pan-specific and a site-specific anti-2-hydroxybutyryl-lysine antibody?
A1: Pan-specific and site-specific antibodies recognize different aspects of the 2-hydroxybutyryl-lysine modification.
-
Pan-specific anti-K(2-HB) antibodies are designed to detect the 2-hydroxybutyryl modification on lysine residues, regardless of the surrounding amino acid sequence. These are useful for assessing the global levels of 2-hydroxybutyrylation in a sample.[1]
-
Site-specific anti-K(2-HB) antibodies recognize a 2-hydroxybutyrylated lysine residue within a specific peptide sequence (e.g., Histone H3 at Lysine 9). These are essential for investigating the function of 2-hydroxybutyrylation at a particular protein location.[1]
Q2: My anti-K(2-HB) antibody shows high background in Western blotting. What are the common causes and solutions?
A2: High background can obscure your target protein signal. Common causes and troubleshooting steps are outlined in the table below.
| Common Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise ratio. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure the blocking buffer is fresh. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Secondary antibody non-specific binding | Run a secondary antibody-only control (no primary antibody) to check for non-specific binding. If necessary, try a different secondary antibody or use one that has been pre-adsorbed against the species of your sample. |
| Contaminated buffers | Use fresh, filtered buffers to avoid microbial growth that can cause unexpected bands. |
Q3: I am not detecting a signal or the signal is very weak. What should I do?
A3: A weak or absent signal can be due to several factors related to the sample, antibodies, or protocol.
| Common Cause | Recommended Solution |
| Low abundance of 2-hydroxybutyrylation | Enrich your sample for 2-hydroxybutyrylated proteins using immunoprecipitation (IP) with a pan-specific anti-K(2-HB) antibody before Western blotting. |
| Insufficient antibody concentration | Increase the concentration of the primary and/or secondary antibody. Incubate the primary antibody overnight at 4°C to enhance binding. |
| Poor antibody-antigen binding | Ensure the antibody is validated for the application you are using. Check the antibody's storage conditions and expiration date. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a small percentage of SDS to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size and reduce the transfer time. |
| Inactive antibody | Test the antibody's activity using a dot blot with a positive control peptide. |
Q4: My antibody is detecting multiple bands. How can I determine which is the correct one?
A4: Multiple bands can be due to protein isoforms, other post-translational modifications, or cross-reactivity.
-
Cross-reactivity: 2-hydroxybutyrylation is structurally similar to other acylations like acetylation and butyrylation. It is crucial to validate your antibody's specificity. Perform a dot blot or ELISA with peptides containing these different modifications to check for cross-reactivity.
-
Splice variants or cleavage products: The antibody may be detecting different forms of the target protein. Check protein databases like UniProt for known isoforms or cleavage sites.
-
Non-specific binding: This can occur if the primary or secondary antibody concentrations are too high. Optimize the antibody dilutions.
Troubleshooting Guides
Guide 1: Validating Antibody Specificity using Dot Blot
A dot blot is a simple and effective method to quickly assess the specificity of your anti-2-hydroxybutyryl-lysine antibody.[2][3][4][5] This technique is particularly useful for screening for cross-reactivity with other lysine modifications.
Caption: Workflow for validating antibody specificity using a dot blot assay.
Table 1: Example Peptides for Dot Blot Specificity Assay
| Peptide Description | Sequence Example | Purpose |
| Positive Control | ARTK(2-HB)QTARKS | To confirm the antibody detects the target modification. |
| Negative Control (Unmodified) | ARTKQTARKS | To ensure the antibody does not bind to the unmodified peptide backbone. |
| Cross-reactivity Control (Acetylation) | ARTK(ac)QTARKS | To test for cross-reactivity with acetylated lysine. |
| Cross-reactivity Control (Butyrylation) | ARTK(bu)QTARKS | To test for cross-reactivity with butyrylated lysine. |
| Cross-reactivity Control (Crotonylation) | ARTK(cr)QTARKS | To test for cross-reactivity with crotonylated lysine. |
| Cross-reactivity Control (Beta-Hydroxybutyrylation) | ARTK(bhb)QTARKS | To test for cross-reactivity with the isomeric beta-hydroxybutyrylated lysine. |
Guide 2: Enrichment of 2-Hydroxybutyrylated Proteins by Immunoprecipitation (IP)
For low-abundance proteins, immunoprecipitation is a critical step to enrich the target before detection by Western blot or mass spectrometry.[6][7][8][9]
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 3. Dot blot protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 6. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Proteomics Analysis of Lysine β-hydroxybutyrylation - Creative Proteomics [creative-proteomics.com]
- 9. Tips for Immunoprecipitation | Rockland [rockland.com]
Validation & Comparative
Validating the Presence of 2-Hydroxybutyryl-CoA in Mitochondria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation and quantification of 2-Hydroxybutyryl-CoA within the mitochondrial matrix is a critical step in understanding its role in various metabolic pathways, including the degradation of the branched-chain amino acid isoleucine.[1] This guide provides a comparative overview of the primary method for validating its presence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses a potential alternative enzymatic-based approach.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs, including this compound, in complex biological samples. This method combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.
Experimental Protocol
A generalized workflow for the detection of this compound in mitochondria using LC-MS/MS is as follows:
-
Mitochondrial Isolation:
-
Homogenize fresh tissue or cultured cells in an appropriate isolation buffer.
-
Perform differential centrifugation to pellet the mitochondrial fraction.
-
Wash the mitochondrial pellet to remove cytosolic contaminants.
-
-
Acyl-CoA Extraction:
-
Resuspend the isolated mitochondria in a cold extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, for accurate quantification.
-
Vortex or sonicate the mixture to ensure complete lysis and extraction.
-
Centrifuge to pellet protein and other debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Separate the acyl-CoAs using a gradient of aqueous and organic mobile phases.
-
Introduce the eluent into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Set the mass spectrometer to detect the specific precursor-to-product ion transition for this compound.
-
Data Presentation: LC-MS/MS Parameters for this compound Detection
| Parameter | Value/Description |
| Precursor Ion (Q1) | m/z 854.16 ([M+H]⁺) |
| Product Ions (Q3) | m/z 347.16, 428.04 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard | Stable isotope-labeled this compound or other short-chain acyl-CoA |
| Limit of Detection (LOD) | Low nanomolar range |
| Limit of Quantification (LOQ) | Low nanomolar range |
Note: Specific MRM transitions and instrument parameters should be optimized for the specific mass spectrometer being used.
Diagram: Experimental Workflow for LC-MS/MS Validation
Caption: Workflow for validating mitochondrial this compound.
Method 2: Enzymatic Assay (A Potential Alternative)
While not as specific or sensitive as LC-MS/MS, an enzymatic assay could theoretically be developed to detect this compound. This approach would rely on an enzyme that specifically recognizes and metabolizes this compound, leading to a measurable change in a cofactor, such as the conversion of NAD⁺ to NADH, which can be monitored spectrophotometrically.
Conceptual Experimental Protocol
-
Mitochondrial Lysate Preparation:
-
Isolate mitochondria as described for the LC-MS/MS method.
-
Lyse the mitochondria to release their contents.
-
-
Enzymatic Reaction:
-
Incubate the mitochondrial lysate with a specific 2-hydroxyacyl-CoA dehydrogenase.
-
Provide the necessary cofactor (e.g., NAD⁺).
-
-
Detection:
-
Measure the change in absorbance at 340 nm, corresponding to the production of NADH.
-
Correlate the rate of NADH production to the concentration of this compound using a standard curve.
-
Comparison of Methods
| Feature | LC-MS/MS | Enzymatic Assay |
| Specificity | High (based on mass and fragmentation) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity | High (low nanomolar) | Lower than LC-MS/MS |
| Quantification | Absolute quantification with internal standards | Relative or absolute quantification with a standard curve |
| Throughput | Moderate | Potentially higher |
| Development | Established methodology for acyl-CoAs | Requires development and validation of a specific enzyme |
Signaling Pathway: Mitochondrial Metabolism of this compound
This compound is an intermediate in the mitochondrial degradation of the amino acid isoleucine. Its presence in the mitochondria is a direct result of this catabolic pathway. Short-chain fatty acids and their CoA derivatives can be transported across the mitochondrial membranes to be activated and metabolized within the matrix.
Diagram: Isoleucine Degradation Pathway
Caption: Mitochondrial pathway of isoleucine degradation.
References
Comparative Analysis of 2-Hydroxybutyryl-CoA Abundance Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cellular levels of 2-Hydroxybutyryl-CoA, a key metabolic intermediate. This document provides quantitative data, detailed experimental protocols, and pathway visualizations to support research in metabolic diseases and drug discovery.
Introduction
This compound, also known as β-hydroxybutyryl-CoA, is a critical intermediate in several major metabolic pathways, including fatty acid β-oxidation and the catabolism of certain amino acids like isoleucine. Its cellular abundance is a reflection of the metabolic state and can be influenced by nutrient availability, genetic background, and disease states. Understanding the differential abundance of this compound across various cell types is crucial for elucidating its role in cellular physiology and pathology, and for the development of targeted therapeutic interventions. This guide provides a comparative overview of this compound levels in different microbial cell types, supported by detailed experimental methodologies. While extensive quantitative data for direct comparison across mammalian cell lines is limited in the current literature, this guide also summarizes the existing knowledge on acyl-CoA profiling in commonly used human cell lines.
Quantitative Comparison of this compound Abundance
The following table summarizes the absolute abundance of this compound in different microbial cell types as determined by liquid chromatography-mass spectrometry (LC-MS). The data is sourced from a study that employed a standardized workflow for the extraction and absolute quantification of short-chain CoA thioesters, ensuring high precision and reproducibility.
| Cell Type | Organism | Growth Substrate | This compound Abundance (nmol/g cell dry weight) |
| Wild Type | Pseudomonas putida KT2440 | Glucose | ~5 |
| Δgcd Mutant | Pseudomonas putida KT2440 | Glucose | ~3 |
| Wild Type | Yarrowia lipolytica W29 | Glucose | ~1 |
| Wild Type | Yarrowia lipolytica W29 | Glycerol | ~1 |
| Wild Type | Streptomyces albus J1074 | Glucose | Trace amounts (~0.3) |
Note: The Δgcd mutant of P. putida KT2440 has a deletion in the gene for glucose dehydrogenase.
Insights into Acyl-CoA Profiles in Mammalian Cell Lines
Experimental Protocols
The following is a detailed methodology for the quantification of this compound and other short-chain acyl-CoAs in microbial cells, adapted from established protocols.
1. Cell Cultivation and Harvesting:
-
Microbial cells are cultivated in a defined medium with a specific carbon source (e.g., glucose or glycerol) to a desired growth phase (e.g., mid-exponential phase).
-
A defined volume of the cell culture is rapidly harvested. For adherent cells, a cell scraper is used. For suspension cultures, centrifugation is employed.
-
To quench metabolic activity, the harvesting and subsequent steps are performed at low temperatures (e.g., on ice or using pre-chilled solutions).
2. Metabolite Extraction:
-
The cell pellet is resuspended in a cold extraction solvent. A commonly used solvent is a mixture of acetonitrile (B52724), methanol, and 0.1 M formic acid in a 40:40:20 ratio.
-
The cell suspension is then subjected to mechanical lysis to ensure complete extraction of intracellular metabolites. This can be achieved by methods such as bead beating or ultrasonication.
-
The cell debris is removed by centrifugation at a high speed (e.g., 14,000 x g) at 4°C.
-
The supernatant containing the extracted metabolites is collected for analysis.
3. LC-MS/MS Analysis for this compound Quantification:
-
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reversed-phase column. A gradient elution is typically used with mobile phases consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode. The quantification of this compound is achieved using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound is monitored. For example, the transition from m/z 854.2 (precursor ion) to m/z 347.1 (product ion) can be used.
-
Absolute Quantification: Absolute quantification is achieved by using a calibration curve generated with known concentrations of a this compound standard. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Visualization of a Key Metabolic Pathway
The following diagram illustrates the fatty acid β-oxidation pathway, a central metabolic route in which this compound (L-3-Hydroxyacyl-CoA) is a key intermediate.
Caption: Fatty Acid β-Oxidation Pathway.
This guide provides a foundational understanding of this compound abundance in different cell types. Further research, particularly in mammalian systems, will be instrumental in fully elucidating the role of this metabolite in health and disease, paving the way for novel diagnostic and therapeutic strategies.
A Comparative Guide to Histone Acylations: Unraveling the Functional Distinctions of 2-hydroxybutyrylation
In the intricate landscape of epigenetic regulation, post-translational modifications of histones play a pivotal role in modulating chromatin structure and gene expression. Among these, histone acylation has emerged as a diverse and dynamic mechanism linking cellular metabolism to transcriptional control. While histone acetylation has been extensively studied, recent advancements in mass spectrometry have unveiled a plethora of other acyl modifications, including 2-hydroxybutyrylation (Kbhb). This guide provides a comprehensive comparison of the functional differences between histone 2-hydroxybutyrylation and other prominent histone acylations, offering insights for researchers, scientists, and drug development professionals.
Functional Diversification of Histone Acylations
Histone acylations, including acetylation (Kac), butyrylation (Kbu), crotonylation (Kcr), and 2-hydroxybutyrylation (Kbhb), are dynamically added to and removed from lysine (B10760008) residues on histone tails. These modifications are intrinsically linked to cellular metabolism, as the availability of their respective acyl-CoA donors dictates the extent of their deposition.[1][2][3][4][5] While generally associated with transcriptional activation, each acylation imparts distinct structural and functional consequences on chromatin, leading to nuanced regulatory outcomes.
Histone 2-hydroxybutyrylation, derived from the ketone body β-hydroxybutyrate (BHB), has garnered significant attention for its role as a key epigenetic mark that couples metabolic states like fasting or diabetic ketoacidosis to gene regulation.[6][7][[“]][9][10] Studies have shown that while Kbhb, like Kac, is enriched at active gene promoters, it also marks a unique set of genes that are upregulated during starvation, suggesting functions distinct from acetylation.[1][2][6][9][10]
Comparative Analysis of Histone Acylations
To facilitate a clear understanding of the functional distinctions, the following tables summarize key quantitative data comparing 2-hydroxybutyrylation with other major histone acylations.
| Feature | 2-Hydroxybutyrylation (Kbhb) | Acetylation (Kac) | Butyrylation (Kbu) | Crotonylation (Kcr) |
| Acyl Group Donor | β-hydroxybutyryl-CoA | Acetyl-CoA | Butyryl-CoA | Crotonyl-CoA |
| Metabolic Link | Ketone body metabolism (fasting, ketogenic diet, diabetes)[6][7][9][10][11] | Central carbon metabolism (glycolysis, fatty acid oxidation)[2] | Fatty acid metabolism | Fatty acid metabolism, gut microbiome |
| Number of Identified Histone Sites | At least 44 sites identified[6][9][10] | Most abundant, numerous sites identified | Numerous sites identified | Numerous sites identified |
| Primary Function | Transcriptional activation, starvation response[6][9][10][11] | Transcriptional activation, chromatin accessibility[4] | Transcriptional activation, spermatogenesis[2] | Transcriptional activation, marks testis-specific genes[2] |
| "Writer" Enzymes (Acyltransferases) | p300[11][12] | p300/CBP, GCN5, PCAF, MOF[13] | p300/CBP, GCN5, PCAF, MOF[13] | p300/CBP |
| "Eraser" Enzymes (Deacylases) | HDAC1, HDAC2, HDAC3, SIRT1, SIRT2, SIRT3[11][14] | HDACs (Class I, II, IV), Sirtuins (Class III) | HDACs, Sirtuins | HDACs, Sirtuins |
| "Reader" Proteins | ENL (YEATS domain)[15][16] | Bromodomain-containing proteins (e.g., BRD4) | TAF1 (bromodomain)[13] | YEATS domain-containing proteins (e.g., AF9, TAF1)[2] |
Signaling Pathways and Regulatory Mechanisms
The deposition and removal of histone acylations are tightly regulated by "writer" and "eraser" enzymes, whose activities are influenced by the intracellular concentrations of their respective acyl-CoA substrates. This intricate interplay forms a signaling network that translates metabolic cues into epigenetic changes.
Caption: Metabolic pathways fueling the generation of distinct acyl-CoAs and their subsequent use by "writer" enzymes to modify histones, leading to transcriptional activation via "reader" proteins.
Experimental Protocols
The study of histone acylations relies on a set of powerful molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of specific histone modifications.
Caption: A stepwise workflow for performing a Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiment.
Protocol Details:
-
Cell Cross-linking and Lysis: Cells are treated with 1% formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then lysed to isolate nuclei.[17][18][19][20]
-
Chromatin Sonication: Nuclei are resuspended in lysis buffer and sonicated to shear chromatin into fragments of 200-500 bp.[21]
-
Immunoprecipitation: Sheared chromatin is incubated overnight with an antibody specific to the histone acylation of interest. Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.[18][21]
-
Washes and Elution: The beads are washed to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating in the presence of proteinase K. DNA is then purified using phenol:chloroform extraction or a column-based kit.[21]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Spike-in Normalization (Optional but Recommended): For quantitative comparisons, especially when global changes in histone modifications are expected, a spike-in control from another species (e.g., Drosophila) can be added to the human chromatin before immunoprecipitation. This allows for normalization of the data.[21][22]
Mass Spectrometry-based Proteomics for Histone Modification Analysis
Mass spectrometry is the gold standard for identifying and quantifying histone post-translational modifications.[17][23][24][25]
Caption: The general workflow for identifying and quantifying histone post-translational modifications using mass spectrometry.
Protocol Details:
-
Histone Extraction: Histones are extracted from isolated nuclei using a sulfuric acid extraction protocol.[26]
-
Derivatization and Digestion: To facilitate analysis, unmodified and monomethylated lysine residues are chemically derivatized using propionic anhydride. This allows trypsin to cleave only at arginine residues, generating peptides of a suitable size for mass spectrometry analysis.[23]
-
LC-MS/MS Analysis: The digested peptides are separated by reverse-phase nano-liquid chromatography and analyzed by tandem mass spectrometry.[23][25]
-
Data Analysis: The resulting MS/MS data is processed using specialized software to identify peptides and their modifications. The relative abundance of different modifications can be quantified by comparing the peak areas of the corresponding peptides.[23][24]
In Vitro Histone Acylation Assay
These assays are used to determine the activity and substrate specificity of histone acyltransferases (HATs) and deacylases (HDACs).[27][28]
Protocol Details:
-
Reaction Setup: Recombinant histone proteins or peptides are incubated with a purified acyltransferase (e.g., p300) or deacetylase and the corresponding acyl-CoA (e.g., β-hydroxybutyryl-CoA) in an appropriate reaction buffer.[29][28]
-
Incubation: The reaction is incubated at 30-37°C for a defined period.
-
Detection: The level of acylation can be detected by various methods:
-
Western Blotting: Using an antibody specific to the acylation mark of interest.[28]
-
Radiolabeling: Using a radiolabeled acyl-CoA (e.g., [3H]-acetyl-CoA) and detecting the incorporated radioactivity.
-
Mass Spectrometry: Analyzing the reaction products to identify and quantify the modified histones.
-
Conclusion
The discovery of histone 2-hydroxybutyrylation and other non-acetyl acylations has expanded our understanding of the intricate mechanisms that link cellular metabolism to epigenetic regulation. While sharing some functional overlap with the well-studied histone acetylation, 2-hydroxybutyrylation exhibits distinct regulatory pathways and target genes, particularly in response to metabolic stress. The continued exploration of these novel histone marks, facilitated by the robust experimental protocols outlined in this guide, holds immense promise for uncovering new therapeutic targets for a range of diseases, including metabolic disorders and cancer.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Diverse Activities of Histone Acylations Connect Metabolism to Chromatin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism | EMBO Reports [link.springer.com]
- 4. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Metabolic Regulation of Gene Expression by Histone Lysine β-Hydroxybutyrylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the reader landscape of histone acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Function and mechanism of histone β-hydroxybutyrylation in health and disease [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 18. chromosomedynamics.com [chromosomedynamics.com]
- 19. epigenome-noe.net [epigenome-noe.net]
- 20. youtube.com [youtube.com]
- 21. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 27. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro histone acylation assay [bio-protocol.org]
comparative analysis of 2-Hydroxybutyryl-CoA levels in healthy vs. diseased states
A Comparative Analysis of 2-Hydroxybutyryl-CoA and Related Metabolite Levels in Healthy vs. Diseased States
This guide provides a comparative analysis of this compound and its closely related metabolites in various physiological and pathological conditions. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the metabolic pathways involved and to highlight potential biomarkers and therapeutic targets. While direct quantitative data for this compound is sparse in the literature, this guide presents data on more frequently measured surrogate analytes, such as 2-hydroxybutyric acid, 2-methyl-3-hydroxybutyric acid, and β-hydroxybutyrate, to infer the metabolic status in different disease states.
Data Presentation
The following table summarizes the quantitative data on surrogate metabolites for this compound in healthy and diseased states. It is important to note that the levels of these metabolites can be influenced by diet, fasting status, and other factors.
| Metabolite | Disease State | Matrix | Healthy Control Levels | Diseased State Levels | Fold Change | Reference |
| 2-Hydroxybutyric acid | Type 2 Diabetes | Plasma | 61 µmol/L (median) | 74 µmol/L (median) | ~1.2x | [1] |
| β-Hydroxybutyrate | Diabetic Ketoacidosis | Serum | < 0.6 mmol/L | ≥ 3.0 mmol/L (children), ≥ 3.8 mmol/L (adults) | > 5-6.3x | [2][3] |
| 2-Methyl-3-hydroxybutyric acid | 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency | Urine | Not typically detected or very low | 6.85 (arbitrary units, significantly elevated) | Significant Increase |
Experimental Protocols
The quantification of this compound and its related short-chain acyl-CoAs and organic acids is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on methodologies described in the literature.[4][5]
Objective: To quantify this compound and related metabolites in biological samples (e.g., plasma, tissue homogenates, urine).
Materials:
-
Biological sample (plasma, tissue, urine)
-
Internal standards (e.g., isotopically labeled versions of the analytes)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or other ion-pairing agents
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold ACN containing a known concentration of internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% ACN in water).
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 10 minutes) is used to elute the analytes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte. For acyl-CoAs, positive mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte of interest and a specific product ion that is generated upon fragmentation.
-
MRM Transitions: Specific precursor -> product ion transitions for each analyte and internal standard are monitored. For example, for short-chain acyl-CoAs, a common neutral loss of 507 Da is often monitored.
-
Data Analysis: The peak areas of the analytes are normalized to the peak areas of their corresponding internal standards. A calibration curve is generated using known concentrations of standards to quantify the analytes in the biological samples.
-
Signaling Pathways and Experimental Workflows
Isoleucine Degradation Pathway and 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency
The following diagram illustrates the catabolic pathway of the amino acid isoleucine. A deficiency in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase leads to the accumulation of upstream metabolites, such as 2-methyl-3-hydroxybutyryl-CoA and its hydrolysis product, 2-methyl-3-hydroxybutyric acid.
References
- 1. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can serum beta-hydroxybutyrate be used to diagnose diabetic ketoacidosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 2-Hydroxybutyryllysine (Kbhb) Antibody Specificity
The study of lysine (B10760008) β-hydroxybutyrylation (Kbhb) is a burgeoning field, with this histone mark implicated in coupling cellular metabolism with gene expression.[1][2][3] As the number of commercially available antibodies targeting Kbhb increases, it is imperative for researchers to independently verify their specificity to ensure reliable and reproducible data. This guide outlines key experimental protocols and data interpretation strategies for this purpose.
Comparative Validation of Anti-Kbhb Antibodies: A Methodological Approach
Data Presentation: Expected Outcomes of Specificity Assays
The following tables summarize the kind of quantitative data you should aim to generate when validating your anti-Kbhb antibodies. The data presented here are illustrative examples based on typical results seen in validation experiments for histone PTM antibodies.
Table 1: Dot Blot Specificity Analysis of a Pan-Kbhb Antibody
| Peptide Spotted | Modification | Signal Intensity (Arbitrary Units) | % Cross-Reactivity |
| Kbhb-peptide library | β-hydroxybutyryllysine | 10,000 | 100% (Reference) |
| Acetyl-lysine peptide library | Acetyllysine | 150 | 1.5% |
| Propionyl-lysine peptide library | Propionyllysine | 80 | 0.8% |
| Butyryl-lysine peptide library | Butyryllysine | 120 | 1.2% |
| Crotonyl-lysine peptide library | Crotonyllysine | 90 | 0.9% |
| 2-Hydroxyisobutyryl-lysine peptide library | 2-Hydroxyisobutyryllysine | 200 | 2.0% |
| Unmodified peptide library | None | 50 | 0.5% |
Table 2: Western Blot Analysis of a Site-Specific H3K9bhb Antibody
| Cell Lysate Treatment | Target Band (H3K9bhb) Intensity | Off-Target Band Intensity | Specificity Ratio (Target/Off-Target) |
| Sodium β-hydroxybutyrate Treated | High | Low | >10 |
| Untreated Control | Low/Undetectable | Low | N/A |
| Trichostatin A (TSA) Treated | Moderate (potential cross-reactivity) | Low | Variable |
| Butyrate (B1204436) Treated | High (potential cross-reactivity) | Low | Variable |
Note: Some studies have shown that certain H3K9bhb antibodies may exhibit cross-reactivity with other histone modifications, particularly in cells treated with HDAC inhibitors like butyrate and TSA.[4][5][6] Mass spectrometry is the gold standard for confirming the presence and enrichment of H3K9bhb.[4][5]
Mandatory Visualizations: Workflows and Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for key validation assays.
Caption: Workflow for validating 2-hydroxybutyryllysine antibody specificity.
Caption: A typical workflow for a dot blot assay to test antibody specificity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Dot Blot Assay Protocol
This assay is a rapid and straightforward method to assess an antibody's preference for its target modification over other similar PTMs.
-
Peptide Preparation: Prepare serial dilutions of various modified and unmodified histone peptides (e.g., Kbhb, Kac, Kcr, Kbu, unmodified) in a suitable buffer like PBS.
-
Membrane Spotting: Carefully spot 1-2 µL of each peptide dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Kbhb antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) for 1-2 hours at room temperature or overnight at 4°C.[1][2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply a chemiluminescent substrate and image the membrane using a suitable imaging system.
-
Analysis: Quantify the signal intensity of each spot. The signal from the target Kbhb peptide should be significantly higher than the signals from other modified or unmodified peptides.
Western Blot Protocol
Western blotting is essential to confirm that the antibody recognizes the target protein of the correct molecular weight in a complex mixture of proteins and to assess its performance in a specific application.
-
Sample Preparation: Prepare whole-cell or nuclear extracts from cells that have been treated with and without sodium β-hydroxybutyrate to induce Kbhb levels.[7]
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Kbhb antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: A specific antibody should show a strong band or multiple bands (for a pan-specific antibody) at the expected molecular weight(s) in the treated sample, with minimal signal in the untreated sample. The pattern of bands should be consistent with known Kbhb-modified proteins.
Competitive ELISA Protocol
This assay provides a quantitative measure of antibody specificity by assessing the ability of free peptides to inhibit the binding of the antibody to a coated peptide.
-
Plate Coating: Coat the wells of a microtiter plate with the target Kbhb peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the wells with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the anti-Kbhb antibody with increasing concentrations of competitor peptides (Kbhb, Kac, unmodified, etc.) for 1 hour at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as in step 2.
-
Detection: Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.
-
Analysis: The signal should be inversely proportional to the concentration of the competitor Kbhb peptide. Other modified peptides should show significantly less or no inhibition of the signal.
Conclusion
Rigorous validation of 2-hydroxybutyryllysine antibodies is a non-negotiable step for any researcher in this field. While this guide provides a framework, it is essential to consult the manufacturer's datasheets for specific recommendations and to optimize protocols for your experimental system. By employing a combination of dot blot, Western blot, and competitive ELISA, researchers can gain a high degree of confidence in the specificity of their anti-Kbhb antibodies, leading to more robust and reliable scientific findings.
References
- 1. PTM BIO [ptmbio.com]
- 2. PTM BIO [ptmbio.com]
- 3. PTM BIO [ptmbio.com]
- 4. Non-specific recognition of histone modifications by H3K9bhb antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-specific recognition of histone modifications by H3K9bhb antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
Unveiling the Specificity of Acyl-CoA-Binding Proteins: A Comparative Guide on Cross-Reactivity with 2-Hydroxybutyryl-CoA
For researchers, scientists, and drug development professionals, understanding the binding specificity of Acyl-CoA-Binding Proteins (ACBPs) is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of ACBP cross-reactivity with the short-chain modified acyl-CoA, 2-Hydroxybutyryl-CoA, and presents alternative methods for its detection and analysis.
Acyl-CoA-binding proteins are a highly conserved family of small intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2] Their primary function involves binding to medium and long-chain acyl-CoAs, typically with carbon chain lengths of 12 to 22, with high affinity.[3] This specificity is critical for their roles in a variety of cellular processes, including lipid metabolism, gene regulation, and signal transduction.[4][5][6]
This guide will delve into the binding affinity of ACBPs for their preferred ligands and explore the lack of evidence for significant cross-reactivity with this compound. Furthermore, it will provide an overview of alternative analytical methods for the specific detection and quantification of this compound, offering researchers viable options for their experimental needs.
Acyl-CoA-Binding Protein Specificity: A Quantitative Look
Experimental data from various studies, primarily utilizing Isothermal Titration Calorimetry (ITC), have consistently demonstrated that the binding affinity of ACBPs is strongly dependent on the length of the acyl chain.[7] The binding affinity for long-chain acyl-CoA esters is in the nanomolar to low micromolar range, indicating a strong and specific interaction.[3][8]
| Protein | Ligand (Acyl-CoA) | Dissociation Constant (Kd) | Method |
| Bovine ACBP | Octanoyl-CoA (C8:0) | 0.24 µM | ITC |
| Bovine ACBP | Dodecanoyl-CoA (C12:0) | 6.5 nM | ITC |
| Bovine ACBP | Hexadecanoyl-CoA (C16:0) | 0.45 pM | ITC |
| Bovine ACBP | cis-9-Octadecenoyl-CoA (C18:1) | 0.13 µM | Lipidex 1000 Assay |
| Rat ACBP | cis-9-Octadecenoyl-CoA (C18:1) | 0.14 µM | Lipidex 1000 Assay |
| S. cerevisiae ACBP | Hexadecanoyl-CoA (C16:0) | 0.055 nM | Microcalorimetry |
| Recombinant human ACBP | Palmitoyl-CoA (C16:0) | ~1 µM | TALON resin binding assay |
| Recombinant AtACBP6 | Long-chain acyl-CoAs (C16-C18) | Nanomolar range | ITC |
This table summarizes representative binding affinity data for various ACBPs with acyl-CoAs of different chain lengths. The data clearly illustrates the preference for longer acyl chains, with a significant decrease in affinity for shorter chains.
Crucially, a comprehensive literature review reveals a lack of published evidence for any significant binding or cross-reactivity of ACBPs with this compound. The structural basis for ACBP's specificity lies in a hydrophobic binding pocket that accommodates the long acyl chain, alongside specific interactions with the CoA moiety.[1] The short, hydroxylated butyryl chain of this compound is unlikely to establish the necessary hydrophobic and steric interactions within the ACBP binding pocket for high-affinity binding.
Alternatives for this compound Detection and Quantification
Given the apparent lack of a specific binding protein for this compound, researchers must turn to analytical chemistry techniques for its reliable detection and quantification. These methods offer high sensitivity and specificity, making them suitable alternatives for studying the metabolism and signaling roles of this short-chain acyl-CoA.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs, including short-chain species like this compound.[9] This technique allows for the separation, identification, and quantification of metabolites with high precision.[10][11] Several studies have successfully employed LC-MS/MS to measure various short-chain acyl-CoAs in biological samples.[9]
High-Performance Liquid Chromatography (HPLC) with UV detection is another viable method for the determination of CoA and its short-chain derivatives.[12] While generally less sensitive than mass spectrometry, HPLC-UV can be a robust and cost-effective option for quantifying higher abundance acyl-CoAs.
Experimental Protocols
To facilitate the independent verification of binding affinities, detailed methodologies for key experimental techniques are provided below.
Isothermal Titration Calorimetry (ITC) Protocol for ACBP-Acyl-CoA Binding
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[13][14]
Materials:
-
Purified recombinant ACBP
-
Acyl-CoA ligand of interest
-
ITC instrument (e.g., MicroCal iTC200)
-
Degassing station
-
Appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the ACBP and acyl-CoA solutions against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and ligand.
-
Degas both solutions for at least 10 minutes immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 30°C).[8]
-
Thoroughly clean the sample and reference cells with buffer.
-
-
Titration:
-
Load the ACBP solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the acyl-CoA solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small injections (e.g., 2 µL) of the acyl-CoA solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR) for Binding Analysis
While less commonly reported for ACBP-acyl-CoA interactions, SPR is a powerful technique for studying real-time biomolecular interactions. It involves immobilizing one molecule (the ligand, e.g., ACBP) on a sensor surface and flowing the other molecule (the analyte, e.g., acyl-CoA) over the surface.
General Protocol Outline:
-
Sensor Chip Preparation: Select a suitable sensor chip and activate the surface for protein immobilization.
-
Ligand Immobilization: Covalently couple the purified ACBP to the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the acyl-CoA solution over the sensor surface and a reference surface (without ACBP).
-
Data Acquisition: Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.
-
Regeneration: Use a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Conclusion
The available scientific evidence strongly indicates that Acyl-CoA-Binding Proteins are highly specific for medium to long-chain acyl-CoAs and do not exhibit significant cross-reactivity with this compound. For researchers investigating the roles of this compound, alternative analytical methods such as LC-MS/MS and HPLC-UV are the recommended approaches for accurate and sensitive detection and quantification. A thorough understanding of ACBP binding specificity is essential for avoiding potential misinterpretations of experimental data and for selecting the appropriate tools for studying acyl-CoA metabolism.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 4. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA-binding protein (ACBP): the elusive ‘hunger factor’ linking autophagy to food intake [cell-stress.com]
- 6. Metabolic and Autophagic Control by Acyl CoA Binding Protein (ACBP/DBI) | ANR [anr.fr]
- 7. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 13. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
2-Hydroxybutyrate: A Validated Biomarker for Insulin Resistance and Metabolic Disease
While 2-Hydroxybutyryl-CoA is a key intermediate in cellular metabolism, current scientific literature extensively supports its downstream metabolite, 2-hydroxybutyrate (2HB), as a validated and clinically relevant biomarker, particularly in the context of insulin (B600854) resistance and type 2 diabetes. This guide provides a comprehensive comparison of 2HB's performance against other metabolic markers, supported by experimental data from patient cohorts, and details the methodologies for its quantification.
Introduction to 2-Hydroxybutyrate as a Biomarker
2-Hydroxybutyrate (2HB) is an organic acid that emerges as a byproduct of amino acid catabolism and glutathione (B108866) synthesis.[1][2] Its production is closely linked to the cellular redox state, specifically the NADH/NAD+ ratio.[1] In states of metabolic stress, such as insulin resistance, there is an increased flux through pathways that generate alpha-ketobutyrate, the precursor to 2HB.[1][2] This makes circulating 2HB levels a sensitive indicator of underlying metabolic dysregulation. Numerous studies have demonstrated a strong association between elevated 2HB levels and insulin resistance, impaired glucose tolerance, and an increased risk of developing type 2 diabetes.[1][3]
Performance of 2-Hydroxybutyrate as a Biomarker: A Comparative Analysis
Clinical studies have consistently shown that 2HB is an early and sensitive biomarker of metabolic disease, often outperforming or complementing traditional markers.
Comparison with Standard Clinical Markers
| Biomarker | Condition | Patient Cohort | Key Findings | Reference |
| 2-Hydroxybutyrate (2HB) | Insulin Resistance & Impaired Glucose Tolerance | Nondiabetic population | α-HB was identified as an early biomarker of insulin resistance and glucose intolerance. | [4] |
| 2-Hydroxybutyrate (2HB) | Insulin Resistance | Youth | Fasting concentrations of BCAA and 2HB can predict insulin resistance in youth. | [1] |
| 2-Hydroxybutyrate (2HB) & L-GPC | Progression of Insulin Resistance | Patient follow-up over 3 years | High levels of 2HB and lower levels of L-GPC were associated with IR and IGT. A reduction in 2HB concentration was observed with improved insulin sensitivity. | [1] |
| Capillary β-hydroxybutyrate (β-OHB) | Diabetic Ketoacidosis (DKA) | Patients with suspected DKA | Capillary β-OHB testing is more accurate than urine ketone testing for diagnosing DKA, with high sensitivity and specificity. | [5] |
| Serum β-hydroxybutyrate (βHB) | New-onset Type 2 Diabetes | 369 patients with newly diagnosed drug-naïve T2D | Higher initial βHB levels were a significant predictive marker of greater glycemic improvement after antidiabetic treatment. | [6] |
Experimental Protocols for 2-Hydroxybutyrate Quantification
Accurate and reproducible quantification of 2HB in clinical samples is crucial for its validation as a biomarker. Mass spectrometry-based methods are the gold standard for this purpose.
LC-MS/MS Method for 2-Hydroxybutyrate in Human Plasma
This method allows for the simultaneous quantification of 2HB and other key metabolic biomarkers.
Sample Preparation: [7]
-
Plasma samples are diluted with a solution containing isotopically-labeled internal standards.
-
Proteins are precipitated using an organic solvent.
-
The supernatant is collected for analysis.
LC-MS/MS Analysis: [7]
-
Liquid Chromatography: Separation is achieved on a reversed-phase column with a total run time of approximately 3.1 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in negative multiple reaction monitoring (MRM) mode for sensitive and specific detection of 2-hydroxybutyric acid.
Validation Parameters: [7]
-
Linearity: R² > 0.99
-
Intra-run Imprecision (CV): < 5.5%
-
Inter-run Imprecision (CV): < 5.8%
-
Analytical Recovery: 96.3% - 103%
GC-MS Method for 2-Hydroxybutyrate in Human Serum
This method provides a robust alternative for 2HB quantification.
Sample Preparation: [8]
-
An internal standard (e.g., deuterated 2HB) is added to the serum sample.
-
The sample is acidified.
-
Liquid-liquid extraction is performed using an organic solvent (e.g., ethyl acetate).
-
The organic phase is evaporated, and the residue is derivatized to make the analyte volatile for GC analysis.
GC-MS Analysis: [8]
-
The derivatized sample is injected into a gas chromatograph for separation.
-
Mass spectrometry is used for detection and quantification.
Validation Parameters: [8]
-
Limit of Quantification (LOQ): 5 µM
-
Intra- and Inter-day Imprecision: < 8%
-
Accuracy: 96-101%
-
Stability: Stable through three freeze-thaw cycles and at room temperature for up to 24 hours.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 2-Hydroxybutyrate Formation
The following diagram illustrates the metabolic pathway leading to the production of 2-hydroxybutyrate. Under conditions of oxidative stress and increased amino acid catabolism, the flux through this pathway is elevated, leading to higher circulating levels of 2HB.
Experimental Workflow for Biomarker Validation
The validation of a biomarker like 2HB in a patient cohort involves a systematic process from sample collection to data analysis.
Conclusion
The available scientific evidence strongly supports the validation of 2-hydroxybutyrate as a sensitive and early biomarker for insulin resistance and associated metabolic disorders. Its quantification in patient cohorts using robust mass spectrometry-based methods provides valuable insights into an individual's metabolic health. While this compound is an important precursor, 2HB is the more readily measured and clinically validated analyte. Further research may continue to explore the direct measurement of this compound in accessible biological matrices and its potential as a complementary biomarker.
References
- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-hydroxybutyrate as a biomarker of β-cell function in new-onset type 2 diabetes and its association with treatment response at 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxybutyryl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxybutyryl-CoA. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions for personnel safety.[2] The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar laboratory chemicals.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene powder-free gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or disposable gown.[2] | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4] If dust formation is unavoidable, a NIOSH-approved N95 or higher respirator may be necessary. | Avoids inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a structured workflow is critical for minimizing risk and ensuring the integrity of the compound.
-
Preparation :
-
Designate a specific, well-ventilated area for handling this compound. A chemical fume hood is recommended if there is a potential for aerosol or dust generation.
-
Put on all required PPE as detailed in the table above.
-
Gather all necessary equipment, including spatulas, weigh boats, appropriate solvents, and containers.
-
-
Handling :
-
If working with a solid form, carefully weigh the desired amount in a ventilated enclosure to avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling :
-
Following the procedure, decontaminate the work surface with an appropriate cleaning agent.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure workplace safety.
-
Waste Collection :
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed waste container.
-
Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not pour chemical waste down the drain or dispose of it with regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[4][5]
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
